Product packaging for Velnacrine(Cat. No.:CAS No. 121445-26-9)

Velnacrine

Cat. No.: B7721111
CAS No.: 121445-26-9
M. Wt: 214.26 g/mol
InChI Key: HLVVITIHAZBPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Velnacrine (also known as HP-029, Mentane, and 9-Amino-1,2,3,4-tetrahydroacridin-1-ol) is an acetylcholinesterase (AChE) inhibitor and a major hydroxylated metabolite of Tacrine . Its primary research application is in the study of Alzheimer's disease, where it is investigated for its potential to increase cholinergic neurotransmission, addressing the characteristic reduction in central nervous system acetylcholine levels observed in the condition . The rationale for its use stems from the cholinergic hypothesis of Alzheimer's, and clinical studies have indicated that this compound can confer modest cognitive benefits, notably in areas of memory, language, and praxis . The compound's mechanism of action is based on its ability to inhibit acetylcholinesterase, thereby preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft . Bioactivity data confirms its potency, with reported IC50 values for AChE inhibition ranging from approximately 60 nM to 160 nM . In vitro studies using electron paramagnetic resonance have shown that this compound interacts with synaptosomal membranes, decreasing the segmental motion of membrane proteins, which suggests an additional mechanism that may influence cytoskeletal protein interactions . From a chemical perspective, this compound has a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol . It is a powder with a melting point of 245 °C . The maleate salt form (CAS 118909-22-1) has a molecular weight of 330.34 g/mol and a melting point of 171-173 °C . Researchers should note that historical clinical investigations of this compound highlighted significant tolerability concerns, including elevated plasma hepatic enzyme levels and neutropenia in a substantial portion of participants, which ultimately limited its therapeutic development . This profile makes it a valuable compound for comparative toxicology studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B7721111 Velnacrine CAS No. 121445-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046945
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124027-47-0, 121445-24-7, 121445-26-9
Record name Velnacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124027-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velnacrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Velnacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Velnacrine as a Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of velnacrine, a potent cholinesterase inhibitor. This compound, a hydroxylated derivative of tacrine, was investigated as a potential therapeutic agent for Alzheimer's disease.[1] This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and key signaling pathways, offering a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.

Introduction

This compound (9-amino-1,2,3,4-tetrahydroacridin-1-ol) emerged as a second-generation cholinesterase inhibitor, developed with the aim of improving upon the therapeutic profile of its parent compound, tacrine. The primary rationale for its development was the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline in patients is significantly associated with a deficit in the neurotransmitter acetylcholine.[2] By inhibiting the enzymes responsible for acetylcholine degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound was designed to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[1]

Clinical trials in the early 1990s demonstrated that this compound could produce modest but statistically significant cognitive improvements in some patients with mild to moderate Alzheimer's disease.[3] However, its development was ultimately halted due to concerns about its safety profile, most notably the risk of hepatotoxicity, a side effect also associated with tacrine.[2][4] Despite its discontinuation for clinical use, the study of this compound provides valuable insights into the structure-activity relationships of cholinesterase inhibitors and the challenges of developing effective and safe therapies for neurodegenerative disorders.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its signaling action. By binding to the active site of these enzymes, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced stimulation of postsynaptic cholinergic receptors.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cholinesterase Inhibition

EnzymeParameterValueSpeciesReference
Acetylcholinesterase (AChE)IC503.27 µMRat[5]
Butyrylcholinesterase (BChE)IC50Not specified in retrieved results--

Table 2: Pharmacokinetic Properties

ParameterValueSpeciesReference
Acute Toxicity (LD50)65 mg/kg (oral)Rat[5]
Clinical DosageUp to 225 mg/dayHuman[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays used to characterize its activity and toxicity.

This compound can be synthesized via a Friedländer annulation, a classic method for the synthesis of quinolines and their derivatives. This protocol is based on general procedures for the synthesis of tacrine analogs.

Materials:

  • 2-aminobenzonitrile

  • 1,3-cyclohexanedione

  • Polyphosphoric acid (PPA)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask, combine 2-aminobenzonitrile (1 equivalent) and 1,3-cyclohexanedione (1.1 equivalents).

    • Add polyphosphoric acid (PPA) as a catalyst and solvent.

    • Heat the mixture with stirring at 120-140°C for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice.

    • Neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ketone.

  • Step 2: Reduction

    • Dissolve the crude intermediate ketone from Step 1 in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

This colorimetric assay is a standard method for measuring cholinesterase activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound stock solution (in DMSO or buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in phosphate buffer.

    • Prepare a working solution of the substrate (ATCI or BTCI) in phosphate buffer.

    • Prepare a working solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution to achieve a range of final concentrations in the assay.

  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • Phosphate buffer

      • This compound solution at various concentrations (or vehicle for control)

      • DTNB solution

      • Enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This assay assesses the cytotoxic effects of this compound on liver cells.

Materials:

  • Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells or primary hepatocytes into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in an incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the required time to allow for the colorimetric or luminescent reaction to occur.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis VAChT VAChT ACh_synapse ACh ACh_vesicle->ACh_synapse release AChE AChE ACh_synapse->AChE hydrolysis BChE BChE ACh_synapse->BChE hydrolysis Muscarinic_R Muscarinic Receptor ACh_synapse->Muscarinic_R binds Nicotinic_R Nicotinic Receptor ACh_synapse->Nicotinic_R binds Choline_reuptake Choline AChE->Choline_reuptake BChE->Choline_reuptake CHT1 CHT1 Choline_reuptake->CHT1 reuptake CHT1->Choline reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction This compound This compound This compound->AChE inhibits This compound->BChE inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification (AChE, BChE) Lead_Gen Lead Generation (Tacrine Analog Synthesis) Target_ID->Lead_Gen In_Vitro_Screening In Vitro Screening (Cholinesterase Inhibition) Lead_Gen->In_Vitro_Screening In_Vitro_Tox In Vitro Toxicology (Hepatocyte Cytotoxicity) In_Vitro_Screening->In_Vitro_Tox In_Vivo_Studies In Vivo Animal Studies (Efficacy & Safety) In_Vitro_Tox->In_Vivo_Studies Phase_I Phase I Trials (Safety & Dosage) In_Vivo_Studies->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (FDA Review) Phase_III->NDA Discontinuation Development Discontinued NDA->Discontinuation Due to Hepatotoxicity SAR_this compound cluster_sar Structure-Activity/Toxicity Relationship This compound This compound Structure (9-amino-1,2,3,4-tetrahydroacridin-1-ol) Acridine_Core Acridine Core This compound->Acridine_Core Amino_Group 9-Amino Group This compound->Amino_Group Hydroxyl_Group 1-Hydroxyl Group This compound->Hydroxyl_Group Efficacy Efficacy: AChE/BChE Inhibition Acridine_Core->Efficacy Essential for binding to enzyme active site Toxicity Toxicity: Hepatotoxicity Acridine_Core->Toxicity Associated with hepatotoxic effects Amino_Group->Efficacy Contributes to binding affinity Hydroxyl_Group->Toxicity Metabolism at this site may lead to reactive species

References

Velnacrine's Inhibition of Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), this compound increases the synaptic concentration of acetylcholine, a neurotransmitter crucial for memory and cognition. This technical guide provides an in-depth overview of the mechanism, kinetics, and relevant experimental protocols for studying this compound's interaction with acetylcholinesterase. Quantitative data on its inhibitory activity is presented, along with detailed methodologies for its assessment. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biochemical profile.

Introduction

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in cholinergic neurotransmission. A primary strategy in the symptomatic treatment of Alzheimer's has been the enhancement of acetylcholine levels in the brain. Acetylcholinesterase (AChE) is the key enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE, therefore, represents a rational therapeutic approach. This compound (also known as (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate or HP 029) emerged as a second-generation cholinesterase inhibitor after tacrine.[1][2] While it showed some modest clinical efficacy, its development was ultimately halted due to concerns about hepatotoxicity.[3] Nevertheless, the study of this compound and its interactions with AChE provides valuable insights into the structure-activity relationships of cholinesterase inhibitors.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of this compound has been quantified against acetylcholinesterase. This data is crucial for understanding its efficacy and selectivity.

CompoundEnzymeIC50 Value
This compound (HP 029 free base)Acetylcholinesterase (AChE)3.27 µM[4]

Note: Further quantitative data for butyrylcholinesterase (BChE) inhibition and Ki values were not available in the reviewed literature.

Mechanism of Action and Signaling Pathway

This compound functions by reversibly inhibiting the acetylcholinesterase enzyme. This action takes place in the synaptic cleft of cholinergic neurons. The increased availability of acetylcholine leads to enhanced stimulation of postsynaptic cholinergic receptors, which is thought to underlie the temporary improvements in cognitive function observed in some Alzheimer's patients. While the precise kinetics of this compound's inhibition are not definitively stated in the available literature, its structural similarity to tacrine suggests a likely mixed-type inhibitory mechanism, interacting with both the catalytic active site and the peripheral anionic site of the enzyme.[5]

Cholinergic_Synapse_and_Velnacrine_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ACh_Vesicle Acetylcholine (ACh) in Vesicle AcetylCoA->ACh_Vesicle + Choline Choline_Pre Choline ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release ChT Choline Transporter ChT->Choline_Pre AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binds Choline_Post Choline AChE->Choline_Post Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibits Choline_Post->ChT Reuptake Signal Signal Transduction ACh_Receptor->Signal

This compound's mechanism of action in the cholinergic synapse.

Experimental Protocols

The primary method for determining the in vitro inhibitory activity of compounds like this compound on acetylcholinesterase is the Ellman's assay.

Ellman's Assay for Acetylcholinesterase Inhibition

This spectrophotometric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • This compound (or other test inhibitor)

  • Acetylthiocholine iodide (ATC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATC in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • This compound solution at various concentrations (or vehicle control)

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATC substrate solution to each well.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each this compound concentration and the control.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AChE_sol Prepare AChE Solution add_reagents Add Buffer, AChE, and this compound to 96-well plate AChE_sol->add_reagents DTNB_sol Prepare DTNB Solution add_dtnb_atc Add DTNB and ATC to initiate reaction DTNB_sol->add_dtnb_atc ATC_sol Prepare ATC (Substrate) Solution ATC_sol->add_dtnb_atc Velnacrine_sol Prepare this compound Serial Dilutions Velnacrine_sol->add_reagents preincubate Pre-incubate add_reagents->preincubate preincubate->add_dtnb_atc measure_abs Measure Absorbance at 412 nm kinetically add_dtnb_atc->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Workflow for determining AChE inhibition using the Ellman's assay.

Concluding Remarks

This compound serves as an important case study in the development of acetylcholinesterase inhibitors for Alzheimer's disease. Its progression to clinical trials, despite its eventual discontinuation, highlights the therapeutic potential of targeting the cholinergic system. The quantitative data on its AChE inhibition, coupled with the established experimental protocols for its characterization, provide a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further investigation into the specific kinetics and binding interactions of this compound and its analogs could yield more selective and less toxic compounds, ultimately contributing to the development of more effective treatments for neurodegenerative diseases.

References

Velnacrine and Butyrylcholinesterase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine, a hydroxylated analog of tacrine, was investigated as a potential therapeutic for Alzheimer's disease due to its role as a cholinesterase inhibitor. While its effects on acetylcholinesterase (AChE) have been documented, there is a notable scarcity of specific quantitative data regarding its inhibition of butyrylcholinesterase (BChE) in publicly available scientific literature. This technical guide provides a comprehensive overview of the available information, including data on the closely related compound tacrine as a proxy, detailed experimental protocols for BChE inhibition assays, and visualizations of the enzymatic reaction and experimental workflows.

Introduction to this compound and Butyrylcholinesterase

This compound was developed as a cholinesterase inhibitor with the aim of increasing acetylcholine levels in the brain, a key therapeutic strategy in Alzheimer's disease.[1] While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain, BChE also plays a role and its levels are observed to increase in the brains of Alzheimer's patients. Therefore, the inhibition of BChE is a relevant target for therapeutic intervention.

Due to a lack of specific published data on the kinetics of this compound's interaction with BChE, this guide will leverage data from its parent compound, tacrine, to illustrate the potential inhibitory mechanisms and quantitative parameters. It is crucial to note that while structurally similar, the inhibitory potency and selectivity of this compound may differ from tacrine.

Quantitative Data on Cholinesterase Inhibition

This compound

A thorough review of scientific literature reveals a significant gap in specific quantitative data (IC50, Kᵢ) for the inhibition of butyrylcholinesterase by this compound. Clinical studies have focused on the overall efficacy and safety of this compound in Alzheimer's disease patients, with less emphasis on the specific enzymatic inhibition profiles.[2][3][4]

Tacrine: An Illustrative Analog

As this compound is a hydroxylated derivative of tacrine, the inhibitory characteristics of tacrine against BChE can provide valuable insights. The following table summarizes key kinetic parameters for tacrine's inhibition of human serum BChE.

CompoundEnzyme SourceIC50 (nM)Kᵢ (nM)Inhibition TypeReference
TacrineHuman Serum BChE25.612Mixed[5]

IC50: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.

Experimental Protocols for Butyrylcholinesterase Inhibition Assays

The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.

Ellman's Method for BChE Inhibition Assay

Principle: This assay measures the activity of BChE by monitoring the production of thiocholine from the hydrolysis of a substrate, butyrylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound or other test inhibitor

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare solutions of BChE, butyrylthiocholine iodide, DTNB, and the test inhibitor in Tris-HCl buffer.

  • In a 96-well plate or cuvette, add the BChE solution.

  • Add various concentrations of the test inhibitor (e.g., this compound) and pre-incubate for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).[6]

  • Initiate the reaction by adding the substrate (butyrylthiocholine iodide) and DTNB.[6]

  • Immediately measure the change in absorbance at 412 nm over time.

  • The rate of the reaction is proportional to the BChE activity.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate the enzymatic reaction pathway and the general workflow for determining BChE inhibition.

Ellman_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis BChE BChE Solution Mix Mix BChE and Inhibitor (Pre-incubation) BChE->Mix Inhibitor Inhibitor (this compound) Inhibitor->Mix Substrate Substrate (Butyrylthiocholine) Add_Sub_DTNB Add Substrate and DTNB Substrate->Add_Sub_DTNB DTNB DTNB Solution DTNB->Add_Sub_DTNB Mix->Add_Sub_DTNB Measure Measure Absorbance (412 nm) Add_Sub_DTNB->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for determining BChE inhibition using Ellman's method.

BChE_Inhibition_Mechanism cluster_enzyme Butyrylcholinesterase (BChE) cluster_reactants Reactants cluster_products Products BChE BChE (Active Site) Choline Choline BChE->Choline Hydrolysis Butyrate Butyric Acid BChE->Butyrate BChE_this compound BChE-Velnacrine Complex (Inhibited) BChE->BChE_this compound Reversible Binding ACh Butyrylcholine (Substrate) ACh->BChE Binds to Active Site This compound This compound (Inhibitor) This compound->BChE Binds to Active Site

Caption: Proposed mechanism of BChE inhibition by this compound.

Conclusion

This compound, a tacrine analog, acts as a cholinesterase inhibitor. While its clinical development for Alzheimer's disease has been discontinued due to safety concerns, understanding its interaction with both AChE and BChE remains of scientific interest.[3] This technical guide has highlighted the significant lack of specific quantitative data on this compound's inhibition of BChE. By presenting data for the related compound tacrine and detailing the standard experimental protocol for BChE inhibition assays, we provide a framework for future research in this area. The provided visualizations offer a clear understanding of the experimental workflow and the proposed inhibitory mechanism. Further research is warranted to fully characterize the kinetic profile of this compound's interaction with butyrylcholinesterase.

References

Velnacrine as a Metabolite of Tacrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrine, a potent cholinesterase inhibitor, was the first drug approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its therapeutic action is primarily attributed to its ability to increase acetylcholine levels in the brain.[3] However, the clinical use of tacrine has been significantly limited by its association with hepatotoxicity.[1][4] The metabolism of tacrine is a critical factor in both its therapeutic efficacy and its adverse effects. Tacrine undergoes extensive oxidative metabolism in the liver, leading to the formation of several hydroxylated metabolites.[5][6][7] Among these, 1-hydroxy-tacrine, also known as velnacrine, is the major metabolite and possesses its own pharmacological activity.[3][8] This guide provides a detailed technical overview of this compound as a metabolite of tacrine, focusing on the metabolic pathways, quantitative data, experimental protocols, and the implications for drug development.

The Metabolic Pathway of Tacrine to this compound

The biotransformation of tacrine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][7] Specifically, CYP1A2 is the principal isozyme responsible for the oxidative metabolism of tacrine.[3][7] This process leads to the formation of several mono- and dihydroxylated metabolites. The main metabolic pathway involves the hydroxylation of tacrine at the 1-position to form this compound (1-hydroxy-tacrine).[3] Other hydroxylated metabolites, including 2-hydroxy-tacrine, 4-hydroxy-tacrine, and 7-hydroxy-tacrine, are also formed.[3][7] this compound itself can be further metabolized to dihydroxy this compound metabolites.[9]

Tacrine_Metabolism Tacrine Tacrine This compound This compound (1-hydroxy-tacrine) Tacrine->this compound CYP1A2 Other_Metabolites Other Monohydroxylated Metabolites (2-OH, 4-OH, 7-OH) Tacrine->Other_Metabolites CYP1A2 Reactive_Intermediates Reactive Quinonemethide Species Tacrine->Reactive_Intermediates CYP1A2 Dihydroxy_Metabolites Dihydroxy this compound Metabolites This compound->Dihydroxy_Metabolites Further Oxidation Hepatotoxicity Hepatotoxicity Reactive_Intermediates->Hepatotoxicity

Figure 1: Metabolic pathway of tacrine.

Quantitative Analysis of Tacrine Metabolism

The metabolism of tacrine exhibits considerable interindividual variation, which is thought to influence both its efficacy and the incidence of adverse effects.[7] In vitro studies using human liver microsomes have provided quantitative insights into the formation of various metabolites.

Metabolite Type Formation in Human Liver Microsomes (% of incubated radioactivity) Reference
Stable Metabolites24.3 ± 1.7% to 78.6 ± 2.6%[10]
Protein-Reactive Metabolites0.6 ± 0.1% to 5.2 ± 0.8%[10]
Stable Metabolites (Pooled Microsomes)29.2 ± 2.3%[5]
Protein-Reactive Metabolites (Pooled Microsomes)1.2 ± 1.0%[5]

Table 1: Formation of Stable and Protein-Reactive Metabolites from Tacrine in vitro.

Experimental Protocols

The study of tacrine metabolism and the formation of this compound involves a range of in vitro and in vivo experimental techniques.

In Vitro Metabolism using Human Liver Microsomes

This is a common method to study the hepatic metabolism of drugs.

  • Preparation of Microsomes: Human liver microsomes are prepared from donor livers by differential centrifugation.

  • Incubation: Tacrine is incubated with the human liver microsomes in the presence of an NADPH-generating system (which is necessary for CYP450 enzyme activity) at 37°C.

  • Inhibition Studies: To identify the specific CYP isozymes involved, selective chemical inhibitors are added to the incubation mixture. For instance, enoxacin is a specific inhibitor of CYP1A2.[5]

  • Metabolite Analysis: After a specific incubation time, the reaction is stopped, and the mixture is analyzed to identify and quantify the metabolites formed. High-performance liquid chromatography (HPLC) is a commonly used analytical technique for this purpose.

  • Quantification of Protein-Reactive Metabolites: Radiolabeled tacrine (e.g., [9-¹⁴C]tacrine) is used to quantify the covalent binding of reactive metabolites to microsomal proteins.[11]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Tacrine_Solution Tacrine Solution (with or without inhibitor) Tacrine_Solution->Incubation NADPH_System NADPH-Generating System NADPH_System->Incubation Quench Stop Reaction Incubation->Quench HPLC HPLC Analysis (Metabolite Quantification) Quench->HPLC Protein_Binding Quantify Covalent Binding Quench->Protein_Binding

Figure 2: Experimental workflow for in vitro tacrine metabolism studies.
Cytotoxicity Assays

To assess the potential toxicity of tacrine and its metabolites, cytotoxicity assays are performed using cultured cells.

  • Cell Culture: Primary hepatocytes (from rat, dog, or human) or hepatoma cell lines (e.g., HepG2) are cultured.[9]

  • Treatment: The cells are exposed to varying concentrations of tacrine, this compound, and other metabolites for a defined period (e.g., 24 hours).[9]

  • Viability Assessment: Cell viability is measured using assays such as the Neutral Red Uptake Assay, which assesses cell membrane integrity.[9]

  • LC50 Determination: The concentration of the compound that causes 50% cell death (LC50) is determined to compare the cytotoxic potential of the different compounds.[9]

Compound LC50 in HepG2 cells (µg/mL) Reference
Tacrine54[9]
Monohydroxy Metabolites (including this compound)84 to 190[9]
Dihydroxy this compound Metabolites251 to 434[9]

Table 2: Cytotoxicity of Tacrine and its Metabolites in HepG2 Cells.

The Role of this compound in Efficacy and Toxicity

This compound is not an inactive metabolite; it exhibits central cholinergic activity and was itself investigated as a potential treatment for Alzheimer's disease.[3][8] Single doses of this compound were shown to improve cognitive performance in patients with Alzheimer's disease.[12] However, similar to tacrine, clinical trials with this compound were hampered by adverse hepatic events, including elevated plasma hepatic enzyme levels.[8][9]

The hepatotoxicity of tacrine is linked to its metabolism by CYP1A2 into protein-reactive metabolites.[5][10] It is hypothesized that tacrine is metabolized to reactive quinonemethide species that can covalently bind to cellular macromolecules, leading to cellular damage and an immune response.[4] While this compound is a major metabolite, the formation of these reactive intermediates is a key event in the toxicity profile of tacrine.

Hepatotoxicity_Mechanism Tacrine Tacrine Reactive_Metabolite Reactive Quinonemethide Intermediate Tacrine->Reactive_Metabolite Metabolism by CYP1A2 CYP1A2 Protein_Adducts Covalent Binding to Cellular Proteins Reactive_Metabolite->Protein_Adducts Cellular_Stress Hepatocellular Stress and Damage Protein_Adducts->Cellular_Stress Immune_Response Immune-Mediated Hepatotoxicity Cellular_Stress->Immune_Response

Figure 3: Proposed mechanism of tacrine-induced hepatotoxicity.

Conclusion

This compound is the principal metabolite of tacrine, formed primarily through the action of CYP1A2. While pharmacologically active, the metabolic pathway that produces this compound is also linked to the formation of reactive intermediates responsible for the dose-limiting hepatotoxicity of tacrine. Understanding the intricacies of tacrine metabolism, particularly the balance between the formation of stable metabolites like this compound and toxic reactive species, is crucial for the development of safer and more effective cholinesterase inhibitors for the treatment of Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of the metabolic and toxicity profiles of new chemical entities in this class.

References

Velnacrine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent acetylcholinesterase (AChE) inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated analog of tacrine, it exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the experimental protocols and quantitative data for its preparation.

Core Synthesis Pathway

The most established synthetic route to this compound is a two-step process commencing with a Friedländer annulation reaction to construct the core tricyclic acridine structure, followed by a selective reduction of a ketone functionality.

The overall synthesis can be summarized as follows:

  • Step 1: Friedländer Annulation. Condensation of 2-aminobenzonitrile with cyclohexane-1,3-dione to yield the intermediate, 9-amino-3,4-dihydroacridin-1(2H)-one.

  • Step 2: Ketone Reduction. Selective reduction of the ketone group in 9-amino-3,4-dihydroacridin-1(2H)-one using a hydride reducing agent to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialsProductReagents/CatalystSolventYield (%)Melting Point (°C)
1Friedländer Annulation2-Aminobenzonitrile, Cyclohexane-1,3-dione9-Amino-3,4-dihydroacridin-1(2H)-oneCopper(I) chloride, Triethylamine2-Methoxyethanol75258-260
2Ketone Reduction9-Amino-3,4-dihydroacridin-1(2H)-one(±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (this compound)Sodium borohydrideMethanol85184-186

Experimental Protocols

Step 1: Synthesis of 9-Amino-3,4-dihydroacridin-1(2H)-one

This procedure is adapted from the established Friedländer annulation methodology.

Materials:

  • 2-Aminobenzonitrile

  • Cyclohexane-1,3-dione

  • Copper(I) chloride (CuCl)

  • Triethylamine

  • 2-Methoxyethanol

Procedure:

  • A mixture of 2-aminobenzonitrile (1 equivalent), cyclohexane-1,3-dione (1 equivalent), and a catalytic amount of copper(I) chloride in 2-methoxyethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Triethylamine (1.5 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 9-amino-3,4-dihydroacridin-1(2H)-one as a crystalline solid.

Step 2: Synthesis of (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (this compound)

This step involves the selective reduction of the ketone intermediate.

Materials:

  • 9-Amino-3,4-dihydroacridin-1(2H)-one

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • 9-Amino-3,4-dihydroacridin-1(2H)-one (1 equivalent) is suspended in methanol in a round-bottom flask at room temperature.

  • Sodium borohydride (2-3 equivalents) is added portion-wise to the stirred suspension over a period of 30 minutes. Caution should be exercised as the reaction is exothermic and generates hydrogen gas.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The progress of the reduction is monitored by TLC.

  • Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of a small amount of water or acetone.

  • The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (this compound) as a solid.

Mandatory Visualization

This compound Synthesis Pathway

Velnacrine_Synthesis cluster_reactants Starting Materials Reactant1 2-Aminobenzonitrile Intermediate 9-Amino-3,4-dihydroacridin-1(2H)-one Reactant1->Intermediate Friedländer Annulation (CuCl, Et3N, 2-Methoxyethanol) Reactant2 Cyclohexane-1,3-dione Reactant2->Intermediate Friedländer Annulation (CuCl, Et3N, 2-Methoxyethanol) Product This compound ( (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol) Intermediate->Product Ketone Reduction (NaBH4, Methanol)

Caption: The two-step synthesis of this compound from 2-aminobenzonitrile and cyclohexane-1,3-dione.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Ketone Reduction S1_Reactants Mix 2-Aminobenzonitrile, Cyclohexane-1,3-dione, CuCl, and Triethylamine in 2-Methoxyethanol S1_Reflux Heat to Reflux (4-6 h) S1_Reactants->S1_Reflux S1_TLC1 Monitor by TLC S1_Reflux->S1_TLC1 S1_Cool Cool to Room Temperature S1_TLC1->S1_Cool S1_Filter Filter Precipitate S1_Cool->S1_Filter S1_Wash Wash with Cold Ethanol S1_Filter->S1_Wash S1_Recrystallize Recrystallize S1_Wash->S1_Recrystallize S1_Intermediate Isolate 9-Amino-3,4-dihydroacridin-1(2H)-one S1_Recrystallize->S1_Intermediate S2_Suspend Suspend Intermediate in Methanol S1_Intermediate->S2_Suspend S2_Add_NaBH4 Add NaBH4 Portion-wise S2_Suspend->S2_Add_NaBH4 S2_Stir Stir at Room Temperature (2-3 h) S2_Add_NaBH4->S2_Stir S2_TLC2 Monitor by TLC S2_Stir->S2_TLC2 S2_Quench Quench Excess NaBH4 S2_TLC2->S2_Quench S2_Evaporate Remove Solvent S2_Quench->S2_Evaporate S2_Extract Partition and Extract S2_Evaporate->S2_Extract S2_Purify Purify (Chromatography/Recrystallization) S2_Extract->S2_Purify S2_Product Isolate this compound S2_Purify->S2_Product

Caption: A step-by-step workflow for the synthesis of this compound.

Velnacrine: A Technical Guide for Investigating Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor, serves as a valuable pharmacological tool for the in-depth study of the cholinergic nervous system. As a derivative of tacrine, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission.

Initially developed as a potential therapeutic agent for Alzheimer's disease, clinical trials with this compound showed modest cognitive improvement in some patients.[2][3][4][5] However, its development was halted due to concerns about hepatotoxicity, with a significant percentage of patients experiencing elevated liver transaminase levels.[2][3][6] Despite its unsuitability for therapeutic use, this compound's well-characterized effects on the cholinergic system make it a useful compound for preclinical research aimed at understanding the role of cholinergic signaling in various physiological and pathological processes.

This technical guide provides a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of relevant quantitative data to aid researchers in its application for studying cholinergic neurotransmission.

Pharmacological Profile of this compound

Cholinesterase Inhibition
EnzymeCompoundIC50KiSource Organism
Acetylcholinesterase (AChE)Tacrine31 nM13 nMSnake Venom
Butyrylcholinesterase (BuChE)Tacrine25.6 nM12 nMHuman Serum

Data for tacrine is provided as a reference due to the limited availability of specific this compound data.

Receptor Binding Profile

The interaction of this compound with muscarinic and nicotinic acetylcholine receptors is less well-characterized. Researchers investigating the direct effects of this compound on these receptors would need to perform binding assays to determine its affinity (Kd or Ki) for various receptor subtypes.

Key Experiments for Studying Cholinergic Neurotransmission with this compound

This section outlines detailed methodologies for essential experiments utilizing this compound to investigate its effects on the cholinergic system.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Human erythrocyte acetylcholinesterase (or other purified AChE source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the this compound stock solution in phosphate buffer.

    • Prepare the DTNB solution in phosphate buffer.

    • Prepare the ATCI solution in phosphate buffer.

    • Prepare the AChE solution in phosphate buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • This compound solution at different concentrations (or vehicle control)

      • AChE solution

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Dilutions Plate_Setup 1. Add Buffer, this compound, & AChE to 96-well plate This compound->Plate_Setup DTNB DTNB Solution DTNB->Plate_Setup ATCI ATCI Solution Reaction_Start 3. Add ATCI to initiate reaction ATCI->Reaction_Start AChE_sol AChE Solution AChE_sol->Plate_Setup Preincubation 2. Pre-incubate Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement 4. Measure Absorbance at 412 nm Reaction_Start->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition IC50 Determine IC50 Calc_Inhibition->IC50

Workflow for Acetylcholinesterase Inhibition Assay
In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the measurement of extracellular acetylcholine levels in the brain of a freely moving animal, providing insights into the in vivo effects of this compound on cholinergic neurotransmission.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., hippocampus or prefrontal cortex). Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Small molecules in the extracellular fluid, including acetylcholine, diffuse across the membrane into the aCSF, which is then collected and analyzed.

Materials:

  • This compound solution for administration (e.g., intraperitoneal injection)

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Syringe pump for perfusion

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with an electrochemical detector for acetylcholine analysis

  • Anesthetic for surgery

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to achieve equilibrium.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • This compound Administration:

    • Administer this compound to the animal via the desired route (e.g., i.p. injection).

    • Continue collecting dialysate samples to monitor the change in acetylcholine levels over time.

  • Sample Analysis:

    • Analyze the collected dialysate samples for acetylcholine concentration using an HPLC system with an electrochemical detector.

  • Data Analysis:

    • Calculate the percentage change in acetylcholine levels from baseline for each time point after this compound administration.

    • Plot the acetylcholine concentration or percentage change against time to visualize the effect of this compound.

G Surgery 1. Surgical Implantation of Microdialysis Probe Recovery 2. Animal Recovery Surgery->Recovery Experiment_Setup 3. Probe Insertion & aCSF Perfusion Recovery->Experiment_Setup Baseline 4. Baseline Dialysate Collection Experiment_Setup->Baseline Velnacrine_Admin 5. This compound Administration Baseline->Velnacrine_Admin Post_Admin_Collection 6. Post-Administration Dialysate Collection Velnacrine_Admin->Post_Admin_Collection HPLC 7. HPLC-ECD Analysis of Acetylcholine Post_Admin_Collection->HPLC Data_Analysis 8. Data Analysis HPLC->Data_Analysis G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Choline_Uptake Choline ACh_Synthesis Acetyl-CoA + Choline (ChAT) Choline_Uptake->ACh_Synthesis Vesicle Vesicular ACh Transporter ACh_Synthesis->Vesicle ACh_Vesicle ACh Vesicle->ACh_Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_Released->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_Released->Nicotinic_R Binds Choline_Metabolite Choline AChE->Choline_Metabolite Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibits Choline_Metabolite->Choline_Uptake Reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction

References

Velnacrine in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Velnacrine, a historically significant compound in the research and development of treatments for Alzheimer's disease (AD). This compound, a hydroxylated derivative of tacrine, was investigated as a cholinesterase inhibitor based on the cholinergic hypothesis of AD.[1] This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and illustrates critical pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is compromised in Alzheimer's disease.[1] It is also known to inhibit butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.[2] The intended therapeutic effect was to ameliorate the cognitive symptoms of AD.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor Muscarinic & Nicotinic Receptors ACh_synapse->Receptor Binding Products Choline + Acetate AChE->Products This compound This compound This compound->AChE Inhibition Signal Signal Transduction (Cognitive Function) Receptor->Signal prep Reagent Preparation (Buffer, Inhibitor, Enzyme, DTNB, ATCh) plate Plate Loading Add Buffer, Inhibitor, and AChE to wells prep->plate incubate1 Pre-incubation (15 min) Allows inhibitor-enzyme binding plate->incubate1 add_dtnb Add DTNB (Ellman's Reagent) incubate1->add_dtnb add_atci Initiate Reaction Add ATCh Substrate add_dtnb->add_atci measure Measure Absorbance at 412 nm (Kinetic or Endpoint) add_atci->measure calc Calculate % Inhibition and determine IC50 value measure->calc cluster_dev Development Rationale cluster_outcome Clinical Outcome Hypothesis Cholinergic Hypothesis of AD (↓ ACh levels lead to cognitive decline) Strategy Therapeutic Strategy: Inhibit Acetylcholinesterase (AChE) Hypothesis->Strategy Tacrine Parent Compound: Tacrine (First-generation AChE inhibitor) Strategy->Tacrine This compound Lead Compound: this compound (Metabolite of Tacrine) Tacrine->this compound Efficacy Modest Clinical Efficacy (Statistically significant but small improvement in ADAS-Cog) This compound->Efficacy Toxicity Significant Hepatotoxicity (~30% of patients show elevated liver transaminases) This compound->Toxicity Decision Discontinuation of Development (Unfavorable risk/benefit profile) Efficacy->Decision Toxicity->Decision

References

Preclinical Research Applications of Velnacrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor, has been a subject of preclinical investigation primarily for its potential therapeutic application in Alzheimer's disease. This technical guide provides an in-depth overview of the preclinical research applications of this compound, focusing on its mechanism of action, experimental protocols used in its evaluation, and available preclinical data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its primary pharmacological effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This mechanism is of particular interest in Alzheimer's disease, which is characterized by a deficit in cholinergic signaling in the brain.[1][2]

Signaling Pathway

The enhanced cholinergic transmission initiated by this compound triggers downstream signaling cascades that are crucial for cognitive processes such as learning and memory. The following diagram illustrates the simplified cholinergic signaling pathway affected by this compound.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis BChE BChE ACh_synapse->BChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_synapse->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_synapse->Nicotinic_R This compound This compound This compound->AChE Inhibition This compound->BChE Inhibition Signaling_Cascade Downstream Signaling Cascade Muscarinic_R->Signaling_Cascade Nicotinic_R->Signaling_Cascade Cognitive_Effects Enhanced Cognitive Function Signaling_Cascade->Cognitive_Effects

Figure 1: Cholinergic Signaling Pathway and the Action of this compound.

Preclinical Pharmacodynamics: In Vitro and In Vivo Models

The preclinical evaluation of this compound has involved a range of in vitro and in vivo models to characterize its efficacy in enhancing cholinergic function and improving cognitive deficits.

In Vitro Cholinesterase Inhibition

A fundamental step in the preclinical assessment of this compound is to quantify its inhibitory activity against AChE and BChE.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AChE and BChE.

  • Materials:

    • Purified human recombinant AChE or BChE

    • This compound stock solution

    • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add the enzyme (AChE or BChE) and the this compound dilutions.

    • Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCh or BTCh) and DTNB to each well.

    • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the product at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.

Quantitative Data:

EnzymeCompoundIC50 (nM)Source Species
Acetylcholinesterase (AChE)Tacrine31Snake Venom
Butyrylcholinesterase (BChE)Tacrine25.6Human Serum
Table 1: Representative Cholinesterase Inhibition Data for Tacrine.[3]
In Vivo Models of Cognitive Impairment

To assess the potential of this compound to ameliorate cognitive deficits, preclinical studies often employ animal models where memory impairment is induced pharmacologically or through genetic modification.

Experimental Protocol: Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit in rodents, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.[4]

  • Objective: To evaluate the ability of this compound to reverse scopolamine-induced memory impairment.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • Habituation: Acclimate the animals to the testing apparatus (e.g., Morris Water Maze, Y-maze) for several days.

    • Treatment: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Induction of Amnesia: After a specific time following this compound administration (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

    • Behavioral Testing: A short time after scopolamine injection (e.g., 30 minutes), subject the animals to behavioral tests to assess learning and memory.

  • Behavioral Tests:

    • Morris Water Maze (MWM): This test assesses spatial learning and memory. The animal is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).

    • Y-Maze: This test evaluates spatial working memory based on the animal's natural tendency to explore novel arms of the maze. The percentage of spontaneous alternations is the primary measure.

    • Passive Avoidance Test: This test assesses fear-motivated memory. The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured.

Experimental Workflow: Cognitive Assessment in Animal Models

Cognitive_Assessment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rats, Mice) Habituation Habituation to Testing Apparatus Animal_Selection->Habituation Velnacrine_Admin Administer this compound or Vehicle Habituation->Velnacrine_Admin Scopolamine_Admin Induce Amnesia (e.g., Scopolamine) Velnacrine_Admin->Scopolamine_Admin MWM Morris Water Maze Scopolamine_Admin->MWM YMaze Y-Maze Scopolamine_Admin->YMaze Passive_Avoidance Passive Avoidance Scopolamine_Admin->Passive_Avoidance Data_Collection Collect Behavioral Data (Latency, Alternations, etc.) MWM->Data_Collection YMaze->Data_Collection Passive_Avoidance->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Evaluate Efficacy of This compound Statistical_Analysis->Results

Figure 2: Experimental Workflow for Cognitive Assessment in Animal Models.

Quantitative Data:

Specific quantitative data from preclinical studies evaluating this compound in the scopolamine-induced amnesia model or other cognitive deficit models are limited in publicly accessible literature. However, studies on related cholinesterase inhibitors have demonstrated significant improvements in cognitive performance in these models. For instance, in a study with the related compound 6-chlorotacrine, the best results in reversing amnesia in a water maze test were achieved at a dose of 1.8 mg/kg.[5]

Preclinical Toxicology

The toxicological profile of a drug candidate is a critical component of its preclinical evaluation. For this compound, a key concern has been hepatotoxicity, a known side effect of its parent compound, tacrine.[1][2]

In Vitro Cytotoxicity

In vitro cytotoxicity assays using liver cells are a primary screen for potential hepatotoxicity.

Experimental Protocol: Hepatocyte Cytotoxicity Assay

  • Objective: To determine the cytotoxic potential of this compound in cultured hepatocytes.

  • Cell Models:

    • Primary hepatocytes (human, rat, dog)

    • Hepatoma cell lines (e.g., HepG2, H4)

  • Procedure:

    • Culture hepatocytes in 96-well plates.

    • Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24 hours).

    • Assess cell viability using various endpoints:

      • Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.

      • LDH Leakage Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

      • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce MTT to a colored formazan product.

  • Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in cell viability (LC50).

Quantitative Data:

A study investigating the cytotoxicity of tacrine and its metabolites, including this compound, provided the following LC50 values in different hepatocyte cell lines.

Cell LineCompoundLC50 (µg/mL)
HepG2 (Human Hepatoma)Tacrine (THA)54
HepG2 (Human Hepatoma)This compound & other monohydroxy metabolites84 - 190
HepG2 (Human Hepatoma)Dihydroxy this compound metabolites251 - 434
Table 2: In Vitro Cytotoxicity of Tacrine and its Metabolites in HepG2 Cells.[6]

These results suggest that this compound and its metabolites are less cytotoxic than the parent compound, tacrine, in this in vitro model.[6]

Experimental Workflow: In Vitro Toxicology Assessment

In_Vitro_Toxicology_Workflow cluster_setup Cell Culture cluster_exposure Compound Exposure cluster_assay Viability Assays cluster_analysis Data Analysis Cell_Line_Selection Select Hepatocyte Cell Line Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Velnacrine_Dilution Prepare this compound Serial Dilutions Cell_Seeding->Velnacrine_Dilution Cell_Treatment Treat Cells with This compound Velnacrine_Dilution->Cell_Treatment Neutral_Red Neutral Red Uptake Assay Cell_Treatment->Neutral_Red LDH_Assay LDH Leakage Assay Cell_Treatment->LDH_Assay MTT_Assay MTT Assay Cell_Treatment->MTT_Assay Data_Acquisition Measure Absorbance/ Fluorescence Neutral_Red->Data_Acquisition LDH_Assay->Data_Acquisition MTT_Assay->Data_Acquisition LC50_Calculation Calculate LC50 Values Data_Acquisition->LC50_Calculation Toxicity_Profile Determine In Vitro Toxicity Profile LC50_Calculation->Toxicity_Profile

Figure 3: Experimental Workflow for In Vitro Toxicology Assessment.
In Vivo Toxicology

In vivo toxicology studies in animals are essential to understand the systemic effects of a drug candidate.

Experimental Protocols:

  • Acute Toxicity (LD50): This study determines the median lethal dose (LD50) of a single administration of this compound in rodents.

  • Repeat-Dose Toxicity: Animals are administered this compound daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects on various organs and systems. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are assessed.

  • Genotoxicity:

    • Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of this compound.[7]

    • Micronucleus Test: An in vivo or in vitro assay to detect chromosomal damage.[8]

Quantitative Data:

Conclusion

This compound has been investigated in a variety of preclinical models to characterize its potential as a treatment for Alzheimer's disease. Its primary mechanism of action is the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to enhanced cholinergic neurotransmission. Preclinical studies have employed in vitro assays to quantify its enzyme inhibitory activity and cytotoxicity, and in vivo models to assess its efficacy in reversing cognitive deficits. While publicly available quantitative preclinical data for this compound is limited, the experimental protocols outlined in this guide provide a framework for the evaluation of similar cholinesterase inhibitors. Further research would be beneficial to fully elucidate the preclinical profile of this compound and its potential for clinical development.

References

Methodological & Application

Velnacrine Dosage for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a potent acetylcholinesterase inhibitor, has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. As a derivative of tacrine, this compound functions by inhibiting the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] This mechanism is crucial for cognitive processes such as learning and memory.

These application notes provide a comprehensive guide for researchers planning in vivo mouse studies with this compound. Due to the limited availability of published data on specific this compound dosages for mice, this document offers an estimated dosage range derived from its parent compound, tacrine, through allometric scaling from rat studies. Detailed experimental protocols for drug administration and behavioral assessments relevant to Alzheimer's disease models are also provided.

Estimated this compound Dosage for Mice

A review of the scientific literature did not yield specific studies detailing an established oral dosage of this compound for in vivo mouse studies. However, based on the oral dosages of its parent compound, tacrine, used in rat studies, an estimated dosage range for mice can be calculated using allometric scaling.

One study reported the use of a daily dosage of 10 mg/kg of tacrine administered intraperitoneally in rats. Another study on a novel tacrine-flavone hybrid reported an LD50 of 64 mg/kg and effective doses of 20 mg/kg via oral administration in rats.[3][4]

Allometric Scaling Calculation:

To convert a rat dose to a mouse dose, the following formula can be used:

Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Mouse Km)

Where the Km (body weight/body surface area) values are:

  • Rat Km = 6

  • Mouse Km = 3

Calculation Example (using 10 mg/kg rat dose):

Mouse Dose (mg/kg) = 10 mg/kg x (6 / 3) = 20 mg/kg

Calculation Example (using 20 mg/kg rat dose):

Mouse Dose (mg/kg) = 20 mg/kg x (6 / 3) = 40 mg/kg

Based on these calculations, a starting dosage range of 20-40 mg/kg for oral administration of this compound in mice is proposed for initial studies. It is crucial for researchers to perform dose-response studies to determine the optimal and non-toxic dose for their specific mouse model and experimental paradigm.

Quantitative Data Summary

The following table summarizes the oral dosages of the related acetylcholinesterase inhibitors, tacrine and donepezil, used in preclinical rat and mouse studies. This data provides a comparative reference for determining an appropriate dosage for this compound.

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Tacrine Rat10 mg/kg/day (i.p.)IntraperitonealAltered cortical receptor binding[4]
Tacrine-Flavone Hybrid Rat20 mg/kgOralComparable activity to standard[3]
Donepezil Rat0.5 mg/kgOralPromoted cognitive function recovery[5]
Donepezil Rat3 and 10 mg/kgOralInvestigated pharmacokinetics[6]
Donepezil Tg2576 Mouse2 and 4 mg/kgOralReduced Aβ levels and plaque deposition[7]

Experimental Protocols

Animal Model

A commonly used transgenic mouse model for Alzheimer's disease research is the Tg2576 mouse . These mice overexpress a mutant form of the human amyloid precursor protein (APP) and develop age-dependent amyloid-β plaques and cognitive deficits.

This compound Preparation and Administration
  • Preparation of this compound Solution:

    • This compound maleate should be dissolved in sterile saline or another appropriate vehicle.

    • For a 20 mg/kg dose in a 25g mouse, the required dose is 0.5 mg.

    • If the administration volume is 100 µL (0.1 mL), the concentration of the solution should be 5 mg/mL.

    • Prepare the solution fresh daily and protect it from light.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Use a 20-22 gauge, flexible feeding tube with a bulbous tip to minimize the risk of esophageal injury.

    • Measure the distance from the mouse's nose to the last rib to estimate the correct insertion length.

    • Carefully insert the feeding tube into the esophagus and slowly administer the this compound solution.

    • Monitor the mouse for any signs of distress during and after the procedure.

Behavioral Testing

The following are standard behavioral tests used to assess cognitive function in mouse models of Alzheimer's disease.

This test assesses spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Mice are given 4 trials per day to find the hidden platform.

    • Each trial starts from a different quadrant of the pool.

    • If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

This test assesses short-term spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the mouse in the center of the maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

Signaling Pathway and Experimental Workflow Diagrams

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Tg2576 Mice) Drug_Prep Prepare this compound Solution Administration Daily Oral Administration (e.g., 28 days) Drug_Prep->Administration Behavioral Behavioral Testing (MWM, Y-Maze) Administration->Behavioral Biochemical Biochemical Analysis (e.g., AChE activity, Aβ levels) Behavioral->Biochemical Data Data Collection & Statistical Analysis Biochemical->Data Conclusion Conclusion & Interpretation Data->Conclusion

Caption: General experimental workflow for in vivo mouse studies.

References

Application Notes and Protocols for Inducing Cholinergic Hypersensitivity with Velnacrine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans.

Introduction

Velnacrine is a potent, centrally-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2] By preventing the breakdown of acetylcholine (ACh), this compound increases the level and duration of action of this neurotransmitter in the synaptic cleft.[3][4] While initially developed for the symptomatic treatment of Alzheimer's disease, its mechanism of action can be leveraged in a preclinical research setting to induce a state of cholinergic hypersensitivity or supersensitivity.[1]

This state is a compensatory response to the chronic elevation of synaptic ACh and subsequent receptor stimulation. It is characterized by an exaggerated response to cholinergic agonists following a washout period. This model is valuable for studying the adaptive mechanisms of the cholinergic system, investigating the neurobiology of disorders involving cholinergic dysregulation, and for screening novel compounds that may modulate cholinergic transmission.

Mechanism of this compound-Induced Cholinergic Hypersensitivity

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, the enzyme responsible for degrading acetylcholine in the synapse. Chronic inhibition leads to persistently elevated levels of acetylcholine. This sustained increase in neurotransmitter concentration results in the initial desensitization of nicotinic and muscarinic acetylcholine receptors, which is then followed by a compensatory upregulation in the number of these receptors on the postsynaptic membrane.[5] This increase in receptor density is a key contributor to the hypersensitive state. After a washout period, during which the inhibitor is cleared from the system, the elevated number of receptors is still present. A subsequent challenge with a cholinergic agonist will elicit a potentiated or exaggerated response compared to a naive system.

G cluster_0 Chronic this compound Administration cluster_1 Cellular Adaptation cluster_2 Outcome after Washout & Challenge This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh ↑ Synaptic Acetylcholine (ACh) AChE->ACh Leads to Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Sustained Stimulation Upregulation ↑ Receptor Upregulation & Density Receptors->Upregulation Compensatory Response Hypersensitivity Exaggerated Physiological & Behavioral Response Upregulation->Hypersensitivity Results in Agonist Cholinergic Agonist (e.g., Oxotremorine) Agonist->Upregulation Activates

Mechanism of this compound-Induced Cholinergic Hypersensitivity.

Quantitative Data Summary

Direct preclinical data on this compound for inducing hypersensitivity is limited due to its discontinued development.[3] The tables below summarize available clinical data for this compound and contextual preclinical data from other agents used to modulate the cholinergic system.

Table 1: Summary of this compound Clinical Trial Data (Human) This data is provided for context on dosing and observed effects in humans and should not be directly extrapolated to preclinical models without dose-response studies.

ParameterDosageDurationKey Findings & Adverse EventsReference(s)
Efficacy in AD 150 - 225 mg/day24 weeksModest but significant benefits on cognitive scores (ADAS-cog).[5][6]
Tolerability (AD Patients) > 225 mg/dayN/AIntolerable; adverse effects included dizziness, fainting, nausea, vomiting, headache, and severe diarrhea.[7]
Tolerability (Healthy Volunteers) 300 mg/day28 daysWell-tolerated; moderate diarrhea was the main adverse effect.[7]
Hepatotoxicity 150 - 225 mg/day24 weeksReversible abnormal liver function tests (≥5x upper limit of normal) led to treatment discontinuation in 24-30% of patients.[5]
Cholinergic Side Effects 30 - 225 mg/day6 weeksDiarrhea (14%), nausea (11%), vomiting (5%).[8]

Table 2: Preclinical Data on Cholinergic Supersensitivity Models This data from related experimental models provides context for expected outcomes when inducing and challenging a state of cholinergic hypersensitivity.

Agent & ModelTreatment ProtocolChallenge & Outcome MeasureKey Quantitative ResultReference(s)
Surgical Denervation (Rat Jejunum)15 days post-denervationAcetylcholine challenge; muscle contraction~40-fold increase in sensitivity to ACh (pEC50 shift from ~3.5 to ~5.2).[9]
Atropine (Muscarinic Antagonist; Mice)10 mg/kg for 1 monthOxotremorine challenge; tremorigenic effectEnhanced tremorigenic effect (magnitude not quantified).[10]
Physostigmine/Donepezil (AChEIs; Tg2576 Mice)0.03-1.0 mg/kg over 6 weeksBehavioral tests (contextual/spatial memory)Improved memory deficits in both transgenic and wild-type mice.[11]
Novel AChEI (Compound 2c) (Mice)Single LD50 dose (i.p.)Ex vivo AChE activity measurement52 ± 5% inhibition of brain AChE activity after 30 minutes.[12]

Experimental Protocols

The following is a generalized protocol for inducing cholinergic hypersensitivity in a rodent model using an AChE inhibitor like this compound. Note: Due to this compound's known hepatotoxicity, appropriate safety monitoring (e.g., liver function tests) is strongly advised, and the optimal dose and duration for inducing hypersensitivity without significant toxicity must be determined empirically.

Protocol 1: Induction and Behavioral Assessment of Cholinergic Hypersensitivity in Rodents

1. Materials and Reagents:

  • This compound maleate

  • Vehicle (e.g., sterile saline, distilled water)

  • Cholinergic agonist: Oxotremorine sesquifumarate

  • Rodent model (e.g., Male Sprague-Dawley rats, 250-300g)

  • Administration supplies (gavage needles, syringes)

  • Behavioral assessment tools (tremor rating scale, rectal thermometer for hypothermia, rotarod apparatus)

2. Experimental Workflow:

G cluster_groups Experimental Groups A Phase 1: Acclimatization (1 week) B Phase 2: Baseline Measurement A->B Establish normal behavior & physiology C Phase 3: Chronic Administration (e.g., 14-21 days) B->C Divide into groups (G1, G2, G3) Begin daily dosing D Phase 4: Washout Period (e.g., 48-72 hours) C->D Cease drug administration E Phase 5: Cholinergic Challenge D->E Administer agonist (or vehicle) challenge F Phase 6: Response Quantification E->F Measure tremors, temperature, motor coordination G1 Group 1: Vehicle + Vehicle Challenge G2 Group 2: Vehicle + Agonist Challenge G3 Group 3: This compound + Agonist Challenge

Experimental Workflow for Cholinergic Hypersensitivity.

3. Detailed Methodology:

  • Step 1: Acclimatization (1 week)

    • House animals in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Handle animals daily to acclimate them to the experimental procedures.

  • Step 2: Baseline Measurements

    • On the day before starting chronic administration, record baseline measurements for the chosen endpoints (e.g., rectal temperature, tremor score, rotarod performance).

  • Step 3: Chronic this compound Administration (e.g., 14-21 days)

    • Divide animals into control (Vehicle) and treatment (this compound) groups.

    • Prepare this compound in the chosen vehicle. A starting dose range could be extrapolated from preclinical studies of similar AChEIs (e.g., 0.1 - 1.0 mg/kg).[11]

    • Administer this compound or vehicle once daily via oral gavage (p.o.) or intraperitoneal injection (i.p.). Monitor animals daily for signs of toxicity (weight loss, lethargy, excessive cholinergic signs).

  • Step 4: Washout Period (48-72 hours)

    • Cease all drug and vehicle administration to allow for the clearance of this compound from the system. The exact duration should be determined based on the drug's half-life.

  • Step 5: Cholinergic Challenge

    • Administer a subcutaneous (s.c.) injection of a cholinergic agonist, such as oxotremorine (e.g., 0.1-0.5 mg/kg). Control groups should receive a vehicle injection.

  • Step 6: Quantification of Hypersensitivity Response

    • Immediately after the challenge, begin measuring the physiological and behavioral responses.

    • Tremors: Score tremors at 5-minute intervals for 30-60 minutes using a standardized rating scale (e.g., 0 = no tremors, 1 = mild, 2 = moderate, 3 = severe).

    • Hypothermia: Measure rectal temperature at 15-minute intervals for 60-90 minutes.

    • Motor Coordination: Assess performance on a rotarod apparatus at a set speed.

    • Compare the magnitude and duration of the responses in the this compound-treated group to the control group. A significantly enhanced response in the this compound group indicates cholinergic hypersensitivity.

Protocol 2: Ex Vivo Assessment of Receptor Density

This protocol is an endpoint analysis following the chronic administration phase to biochemically confirm the mechanism of hypersensitivity.

1. Materials and Reagents:

  • Brain tissue from chronically treated and control animals (from Protocol 1, Step 3)

  • Radioligands for receptor binding assays (e.g., [³H]QNB for muscarinic receptors, [³H]epibatidine for nicotinic receptors)

  • Homogenization buffer and equipment

  • Scintillation counter

2. Detailed Methodology:

  • Step 1: Tissue Collection

    • Following the chronic administration period (before the washout), euthanize animals and rapidly dissect brain regions of interest (e.g., cortex, hippocampus, striatum).

  • Step 2: Membrane Preparation

    • Homogenize the brain tissue in an appropriate ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the pellet.

  • Step 3: Radioligand Binding Assay

    • Incubate the membrane preparations with a saturating concentration of the chosen radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Step 4: Data Analysis

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform a Scatchard analysis or non-linear regression to determine the maximal binding capacity (Bmax), which reflects receptor density, and the dissociation constant (Kd).

    • Compare the Bmax values between the this compound-treated and control groups. An increase in Bmax in the treated group supports receptor upregulation as the mechanism for hypersensitivity.

Safety and Concluding Remarks

This compound development was halted primarily due to concerns about hepatotoxicity.[1][5] Researchers using this compound should implement rigorous health monitoring of animal subjects. The induction of cholinergic hypersensitivity is a powerful tool for neuropharmacological research. By using a potent AChE inhibitor like this compound, researchers can create a robust model to explore the dynamics of cholinergic system adaptation and to screen for novel therapeutic agents.

References

Application Notes and Protocols: Measuring Velnacrine Effects on Regional Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a potent acetylcholinesterase inhibitor, has been investigated for its potential therapeutic effects in Alzheimer's disease. One key aspect of its mechanism of action is its ability to modulate cerebral blood flow. As a cholinesterase inhibitor, this compound increases the synaptic availability of acetylcholine, a neurotransmitter known to influence vascular tone and blood flow in the brain.[1][2] Enhanced cholinergic neurotransmission is hypothesized to improve regional cerebral blood flow (rCBF), which is often compromised in neurodegenerative diseases like Alzheimer's.[3] These application notes provide a comprehensive overview of the methodologies used to measure the effects of this compound on rCBF, summarize the available quantitative data, and provide detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and other cholinergic agents on regional cerebral blood flow.

Table 1: Effects of this compound on Regional Cerebral Blood Flow

DrugDoseBrain RegionMethodKey FindingsStudy Population
This compound75 mg (single oral dose)Superior Frontal CortexSPECT with 99mTc-exametazimeRelative increase in tracer uptake, suggesting increased perfusion.[3][4]Patients with Alzheimer's disease

Note: Specific quantitative data (e.g., percentage increase, p-value) for this compound's effect on rCBF from the primary study are not publicly available in detail. The reported finding is a "relative increase."

Table 2: Effects of Other Cholinergic Drugs on Regional Cerebral Blood Flow (for comparison)

DrugDoseBrain RegionMethodKey FindingsStudy Population
Linopirdine (acetylcholine releaser)40 mg TID for 4 weeksParietal Association CortexSPECT with Tc99m-ECD4.1 ± 5.8% increase in rCBF (p=0.03) compared to a -2.0 ± 7.4% decrease in the placebo group.[5]Patients with Alzheimer's disease
Physostigmine (acetylcholinesterase inhibitor)Not specifiedLeft Frontal and Higher Frontal RegionsSPECT with 99mTc-HMPAOSignificant increase in rCBF in the left cortex relative to the right.[6]Patients with pre-senile Alzheimer's disease

Signaling Pathway

The proposed mechanism by which this compound influences regional cerebral blood flow is through the enhancement of cholinergic signaling. The following diagram illustrates this pathway.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic Muscarinic Receptors (M3/M5) on Endothelial Cells ACh->Muscarinic eNOS Endothelial Nitric Oxide Synthase (eNOS) Muscarinic->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) in Smooth Muscle Cells NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces Vasodilation Vasodilation & Increased rCBF cGMP->Vasodilation Leads to

Caption: Cholinergic Signaling Pathway for Vasodilation.

Experimental Protocols

Protocol 1: Measuring this compound Effects on rCBF using Single Photon Emission Computed Tomography (SPECT)

This protocol is based on methodologies used in clinical studies investigating the effects of cholinergic agents on cerebral blood flow.[4][7]

1. Participant Selection and Preparation:

  • Recruit participants diagnosed with probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA).

  • Obtain informed consent from all participants or their legal guardians.

  • Participants should abstain from caffeine, alcohol, and nicotine for at least 12 hours prior to the SPECT scan.[8]

  • A baseline cognitive assessment (e.g., MMSE, ADAS-Cog) should be performed.

2. This compound Administration:

  • Administer a single oral dose of this compound (e.g., 75 mg) or placebo in a double-blind, randomized manner.[4]

  • The timing of the SPECT scan should correspond to the expected peak plasma concentration of this compound.

3. Radiotracer Injection:

  • At the predetermined time point post-drug administration, establish intravenous access.

  • The participant should be in a quiet, dimly lit room in a resting state (eyes open, ears unplugged) for at least 10 minutes prior to and during the injection to minimize sensory-motor activation.[7][9]

  • Inject a bolus of a lipophilic radiotracer such as 99mTc-exametazime (HMPAO) or 99mTc-bicisate (ECD).[7] The tracer will cross the blood-brain barrier and become trapped in brain tissue in proportion to regional blood flow at the time of injection.

4. SPECT Imaging:

  • SPECT imaging can be performed between 30 minutes and 4 hours after radiotracer injection.[2]

  • Position the participant's head comfortably in a head holder to minimize movement.

  • Acquire SPECT data using a multi-detector gamma camera with high-resolution collimators.

  • Typical acquisition parameters include a 128x128 matrix, 360-degree rotation, and approximately 30-40 minutes of acquisition time.

5. Data Analysis:

  • Reconstruct the SPECT data to generate transverse, coronal, and sagittal images of radiotracer distribution.

  • Perform attenuation correction using a standardized method.

  • Co-register the SPECT images to a standardized brain atlas or to the participant's MRI for anatomical localization.

  • Define regions of interest (ROIs), such as the superior frontal cortex, parietal cortex, and temporal cortex.

  • Quantify the mean tracer uptake in each ROI.

  • Normalize the regional counts to a reference region with relatively preserved blood flow in Alzheimer's disease, such as the cerebellum or whole brain, to obtain rCBF ratios.

  • Compare the rCBF ratios between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA).

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for measuring this compound's effects on rCBF.

G cluster_pre Pre-Scan cluster_scan Scan Day cluster_post Post-Scan Analysis Recruitment Participant Recruitment (Alzheimer's Patients) Consent Informed Consent Recruitment->Consent Baseline Baseline Cognitive Assessment Consent->Baseline DrugAdmin This compound/Placebo Administration (Oral) Baseline->DrugAdmin Resting Resting State (Quiet, Dimly Lit Room) DrugAdmin->Resting Injection Radiotracer Injection (e.g., 99mTc-exametazime) Resting->Injection SPECT SPECT Imaging Injection->SPECT Reconstruction Image Reconstruction SPECT->Reconstruction Analysis Quantitative Analysis (ROI-based) Reconstruction->Analysis Stats Statistical Comparison (this compound vs. Placebo) Analysis->Stats

Caption: Experimental Workflow for SPECT Measurement.

References

Application Notes and Protocols for the Synthesis of Velnacrine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Velnacrine and its derivatives. This compound, a hydroxylated analog of tacrine, is a reversible cholinesterase inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. The following protocols and data are intended to serve as a guide for researchers engaged in the discovery and development of novel cholinesterase inhibitors.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological features of Alzheimer's is a deficit in cholinergic neurotransmission. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit. This compound and its derivatives are part of a class of compounds known as 9-amino-1,2,3,4-tetrahydroacridines, which have been extensively studied as AChE inhibitors.[1]

Signaling Pathway of Cholinergic Neurotransmission and Inhibition by this compound Derivatives

The therapeutic effect of this compound derivatives is primarily achieved through the potentiation of cholinergic signaling at the synapse. The following diagram illustrates the key events in cholinergic neurotransmission and the mechanism of action of this compound derivatives.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat Choline Acetyltransferase (ChAT) choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach_vesicle ACh Vesicle chat->ach_vesicle Synthesis ach_synapse ACh ach_vesicle->ach_synapse Exocytosis ca_channel Voltage-gated Ca²⁺ Channel ca_ion Ca²⁺ ca_ion->ach_vesicle Triggers release ache Acetylcholinesterase (AChE) ach_synapse->ache Hydrolysis ach_receptor Acetylcholine Receptor (nAChR/mAChR) ach_synapse->ach_receptor Binds to ache->choline Recycling This compound This compound Derivative This compound->ache Inhibits na_ion Na⁺ ach_receptor->na_ion Opens channel signal_transduction Signal Transduction leading to Neuronal Response na_ion->signal_transduction Depolarization ap Action Potential ap->ca_channel

Caption: Cholinergic Synapse and this compound Inhibition.

Experimental Workflow for Synthesis and Evaluation

A typical workflow for the synthesis and evaluation of novel this compound derivatives involves several key stages, from initial chemical synthesis to biological activity assessment.

Workflow start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification biological_screening Biological Screening purification->biological_screening ache_assay Acetylcholinesterase Inhibition Assay (Ellman's Method) biological_screening->ache_assay sar_analysis Structure-Activity Relationship (SAR) Analysis ache_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement end Candidate Drug lead_optimization->end

Caption: Experimental Workflow for this compound Derivatives.

Quantitative Data Summary

The following tables summarize the in vitro acetylcholinesterase (AChE) inhibitory activities of this compound and a selection of its derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: AChE Inhibitory Activity of this compound and Key Derivatives

CompoundAChE IC50 (µM)Reference
This compound (HP-029) HHH0.13[1]
HP-128 HHBenzyl0.02[1]
6-Chloro Derivative ClHH0.0045[2]
7-Chloro Derivative HClH0.25[2]
6-Bromo Derivative BrHH0.066[2]

Structure of 9-amino-1,2,3,4-tetrahydroacridin-1-ol nucleus with substitution positions R¹, R², and R³ on the acridine ring.

Experimental Protocols

Protocol 1: General Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Derivatives

This protocol is adapted from the method described by Shutske et al. (1989) for the synthesis of this compound and its analogs.[1]

Step 1: Synthesis of 3,4-Dihydro-1(2H)-acridinone

  • A mixture of an appropriately substituted anthranilic acid (1 equivalent) and cyclohexanone (1.1 equivalents) is heated at 140-160 °C for 2-4 hours.

  • The reaction mixture is cooled, and the resulting solid is triturated with a suitable solvent (e.g., ethanol or ether) to afford the crude product.

  • Recrystallization from an appropriate solvent yields the purified 3,4-dihydro-1(2H)-acridinone.

Step 2: Chlorination to 9-Chloro-1,2,3,4-tetrahydroacridine

  • The 3,4-dihydro-1(2H)-acridinone (1 equivalent) is refluxed in an excess of phosphoryl chloride (POCl₃) for 2-3 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate).

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the 9-chloro-1,2,3,4-tetrahydroacridine derivative.

Step 3: Amination to 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Derivatives

  • The 9-chloro-1,2,3,4-tetrahydroacridine derivative (1 equivalent) is heated with a large excess of the desired amine (e.g., ammonia for this compound, or benzylamine for HP-128) in a sealed tube or a pressure vessel at 180-200 °C for 12-24 hours.

  • After cooling, the reaction mixture is partitioned between a suitable organic solvent (e.g., chloroform or ethyl acetate) and an aqueous basic solution.

  • The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final 9-amino-1,2,3,4-tetrahydroacridin-1-ol derivative.

Step 4: Salt Formation (e.g., Maleate Salt)

  • The purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

  • A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with the solvent, and dried to afford the maleate salt.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and the inhibitory potential of compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution (1.5 mM)

    • 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the buffer/solvent.

  • Add 20 µL of AChE solution (0.22 U/mL) to each well and incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution (15 mM) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The synthesis and evaluation of this compound derivatives continue to be an important area of research in the quest for more effective and safer treatments for Alzheimer's disease. The protocols and data presented here provide a framework for the rational design, synthesis, and biological characterization of novel cholinesterase inhibitors. Further exploration of the structure-activity relationships of these compounds may lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

References

Troubleshooting & Optimization

Troubleshooting Velnacrine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Velnacrine in aqueous solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 1-hydroxytacrine, is a reversible cholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This compound is a metabolite of tacrine and has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2]

Q2: Why is my this compound solution precipitating?

A2: this compound, particularly in its maleate salt form, has limited aqueous solubility. Precipitation can be triggered by several factors, including:

  • Concentration: Exceeding the solubility limit of this compound in your aqueous buffer will lead to precipitation.

  • pH: The solubility of this compound is pH-dependent. As an amine-containing compound, its solubility is generally higher in acidic conditions where it can form more soluble salts.

  • Temperature: Changes in temperature can affect solubility. For many compounds, solubility increases with temperature, so a solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.

  • Buffer Composition: The presence of certain salts or other components in your buffer system can interact with this compound and reduce its solubility.

  • Solvent Exchange: If you are diluting a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, improper mixing or too rapid a dilution can cause localized high concentrations that exceed the solubility limit, leading to precipitation.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of this compound maleate in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a reported solubility of up to 100 mg/mL. When preparing for in vivo studies, co-solvents such as PEG300 and Tween 80 are often used to improve solubility and stability in aqueous formulations.

Q4: How should I store my this compound solutions?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for short periods, but it is always best to prepare fresh solutions for experiments. Aqueous solutions of related compounds like tacrine are not recommended for storage for more than one day.[3] To minimize degradation and potential precipitation, protect solutions from light and avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation in your experiments.

Problem: Precipitate observed in this compound solution.

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_ph Is the pH of the aqueous buffer appropriate? check_concentration->check_ph No solution_concentration Reduce the working concentration of this compound. check_concentration->solution_concentration Yes check_temp Was there a significant temperature change? check_ph->check_temp Yes solution_ph Lower the pH of the buffer (e.g., pH 5-6) to increase solubility. check_ph->solution_ph No check_dilution How was the aqueous solution prepared from stock? check_temp->check_dilution No solution_temp Prepare the solution at the experimental temperature. Avoid cold storage of aqueous solutions. check_temp->solution_temp Yes solution_dilution Dilute the DMSO stock solution dropwise into the vortexing aqueous buffer. check_dilution->solution_dilution

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data

Table 1: Solubility of Tacrine Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
PBS (pH 7.2)~16~68.2
DMSO~50~213.1
Ethanol~20~85.2
Dimethyl formamide~33~140.6

Data sourced from Cayman Chemical product information sheet.[3][4]

Note: The addition of a hydroxyl group in this compound may slightly increase its polarity and potentially its aqueous solubility compared to tacrine, but it is still expected to have limited solubility in neutral aqueous buffers. The solubility of amine-containing compounds like tacrine and this compound is pH-dependent, with higher solubility at lower pH.[5]

Experimental Protocols

Protocol: Preparation of a this compound Maleate Stock Solution and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound maleate in DMSO and its subsequent dilution to a final working concentration in a cell culture medium.

Materials:

  • This compound maleate (MW: 330.34 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound maleate powder to equilibrate to room temperature before opening. b. Weigh out 3.30 mg of this compound maleate and transfer it to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) and sonication may be used to aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm the desired volume of cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C). b. While vortexing the medium/buffer, add the required volume of the 10 mM this compound stock solution dropwise. For a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. c. Continue to vortex for a few seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. e. Use the freshly prepared working solution immediately in your experiment.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Maleate add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock into Vortexing Buffer store->dilute 1:1000 Dilution warm_buffer Warm Aqueous Buffer warm_buffer->dilute use Use Immediately dilute->use

Caption: Experimental workflow for this compound solution preparation.

Signaling Pathway

This compound enhances cholinergic signaling by inhibiting acetylcholinesterase (AChE). The increased levels of acetylcholine (ACh) in the synapse lead to the activation of postsynaptic muscarinic and nicotinic acetylcholine receptors. Activation of these receptors can trigger various downstream signaling cascades, including the PI3K/AKT pathway, which is known to be involved in cell survival and proliferation.

G cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron This compound This compound ache AChE This compound->ache Inhibits ach Acetylcholine (ACh) ache->ach Breaks down ach_receptor ACh Receptors (Muscarinic/Nicotinic) ach->ach_receptor Activates pi3k PI3K ach_receptor->pi3k akt AKT pi3k->akt cellular_response Cellular Response (e.g., Survival, Proliferation) akt->cellular_response

Caption: this compound's effect on the cholinergic signaling pathway.

References

Understanding the mechanism of Velnacrine hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, experimental protocols, and troubleshooting advice for studying the mechanisms of Velnacrine-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound hepatotoxicity?

A1: The leading hypothesis for this compound hepatotoxicity is its metabolic bioactivation into reactive metabolites.[1][2] this compound, itself a metabolite of Tacrine, is likely further processed by hepatic enzymes, such as the cytochrome P450 (CYP) system.[3][4] This process can generate chemically reactive intermediates that are not easily detoxified.[1] These reactive species can then covalently bind to cellular macromolecules like proteins, leading to the formation of neoantigens.[2][5] This can trigger an immune-mediated response or directly cause cellular stress, mitochondrial dysfunction, and ultimately, hepatocyte death.[2][5] This type of toxicity is often categorized as an idiosyncratic drug reaction.[1][6]

Q2: Which experimental models are appropriate for studying this compound's liver toxicity?

A2: Several in vitro models have been successfully used to evaluate this compound's cytotoxic potential.[3] The choice of model is critical, as metabolic competency varies significantly between cell types.[3] Commonly used models include:

  • Primary Hepatocytes (Human, Rat, Dog): These are considered a gold standard due to their high metabolic activity but can be challenging to culture.[7]

  • Human Hepatoma Cell Lines (e.g., HepG2): These are widely used due to their availability and ease of handling, though their metabolic enzyme expression can be lower than primary cells.[3][7]

  • Rat Hepatoma Cell Lines (e.g., H4): Studies have shown these cells to be highly sensitive to this compound.[3]

Q3: How does the cytotoxicity of this compound compare to its metabolites?

A3: In studies using HepG2 cells, the parent compound Tacrine (THA) was found to be more cytotoxic than its monohydroxy metabolites, including this compound.[3] The dihydroxy metabolites of this compound were the least cytotoxic, suggesting that the initial hydroxylation might be a detoxification step, while subsequent metabolism could be responsible for generating more toxic reactive species.[3]

Experimental Protocols & Troubleshooting

Protocol 1: In Vitro Cytotoxicity Assessment using Neutral Red Uptake Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of this compound and its analogues.[3] The Neutral Red assay measures the accumulation of the supravital dye in the lysosomes of viable cells.

Methodology:

  • Cell Plating: Plate hepatocytes (e.g., HepG2) in 96-well microtiter plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Neutral Red Staining:

    • Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium.

    • Remove the treatment medium from the wells and add 100 µL of the Neutral Red solution.

    • Incubate for 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction:

    • Remove the Neutral Red solution and wash the cells gently with PBS.

    • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

    • Shake the plate for 10 minutes on a microplate shaker to extract the dye.

  • Data Acquisition: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the LC50 value (the concentration that causes 50% cell death).

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell plating; Edge effects in the 96-well plate; Pipetting errors.Ensure a single-cell suspension before plating; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes.
Low signal or low absorbance values Insufficient cell number; Low cell viability before treatment; Incomplete dye extraction.Optimize initial cell seeding density; Check cell health via microscopy before starting the experiment; Ensure complete solubilization of the dye by increasing shaking time.
LC50 value is unexpectedly high/low Incorrect compound concentration; Cell line has low/high metabolic activity; Compound instability in medium.Verify stock solution concentration and dilution calculations; Use a cell line with known metabolic competency (e.g., primary hepatocytes) for comparison[3]; Check the stability of this compound under your specific culture conditions.
Protocol 2: Assessing Metabolic Inhibition using Liver Microsomes

This protocol provides a general framework for investigating this compound's potential to inhibit hepatic oxidative enzymes, based on similar published studies.[4]

Methodology:

  • Microsome Preparation: Obtain or prepare liver microsomes (e.g., from rat liver). Determine the total protein concentration using a standard assay (e.g., BCA).

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • A specific CYP probe substrate (e.g., antipyrine, as used in this compound studies)[4]

    • This compound at various concentrations (or a known inhibitor like cimetidine as a positive control)[4]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the formation of the probe substrate's metabolites using a validated analytical method, such as HPLC or LC-MS/MS.[4]

  • Data Interpretation: Compare the rate of metabolite formation in the presence of this compound to the vehicle control to determine the extent of inhibition.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

This table summarizes the 50% lethal concentration (LC50) values after a 24-hour exposure in various cell lines. Data is derived from studies assessing cytotoxicity via the Neutral Red Uptake Assay.[3]

CompoundCell LineLC50 (µg/mL)
Tacrine (THA) HepG254
Monohydroxy Metabolites of THA HepG284 - 190
Dihydroxy this compound Metabolites HepG2251 - 434

Data indicates that parent compounds were more cytotoxic than their hydroxylated metabolites in this specific assay.[3]

Table 2: Clinical Incidence of Hepatotoxicity

This table shows the percentage of patients who discontinued treatment due to elevated liver transaminases in clinical trials.

Treatment GroupDurationPatients with Abnormal Liver Function Tests Leading to DiscontinuationReference
This compound (150 mg/day) 24 weeks30%[8]
This compound (225 mg/day) 24 weeks24%[8]
Placebo 24 weeks3%[8]
This compound (all doses) 6 weeks29.4% (45/153)[9]
Placebo 6 weeks18.6% (29/156)[9]

Elevated liver transaminases were the most common side effect leading to treatment cessation in clinical studies.[10]

Visualizations

Velnacrine_Metabolism_Pathway This compound This compound CYP450 Hepatic CYP450 Enzymes (e.g., Phase I Metabolism) This compound->CYP450 Bioactivation ReactiveMetabolite Putative Reactive Metabolite (e.g., Quinone-type species) CYP450->ReactiveMetabolite Detox Detoxification (e.g., Glucuronidation) ReactiveMetabolite->Detox Detoxification Pathway Adducts Protein Adducts (Haptenation) ReactiveMetabolite->Adducts Covalent Binding Excretion Excreted Metabolites Detox->Excretion Proteins Cellular Proteins Toxicity Hepatotoxicity - Immune Response - Oxidative Stress - Cell Death Adducts->Toxicity

Caption: Proposed metabolic pathway for this compound-induced hepatotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 1. Plate Hepatocytes in 96-well plate p2 2. Prepare this compound serial dilutions p1->p2 e1 3. Treat cells with This compound (24h) p2->e1 e2 4. Add Neutral Red dye (3h incubation) e1->e2 e3 5. Wash and extract dye with destain solution e2->e3 a1 6. Read Absorbance at 540 nm e3->a1 a2 7. Calculate % Viability vs. Control a1->a2 a3 8. Determine LC50 Value a2->a3

Caption: Experimental workflow for the Neutral Red Uptake cytotoxicity assay.

References

Velnacrine Off-Target Effects: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Velnacrine in experimental settings. This compound, a potent cholinesterase inhibitor, has shown promise in historical studies for Alzheimer's disease but was ultimately not approved due to safety concerns, primarily hepatotoxicity. Understanding and mitigating its off-target effects is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound's primary on-target effect is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased acetylcholine levels.[1] Its most significant off-target effect is dose-dependent hepatotoxicity, characterized by elevated liver transaminases.[1][2][3] Other notable off-target or adverse effects include cholinergic side effects such as diarrhea and nausea, as well as skin rash and neutropenia.[1][2]

Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?

A2: The leading hypothesis for this compound's hepatotoxicity is the formation of reactive electrophilic metabolites through metabolism by cytochrome P450 (CYP) enzymes in the liver. These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and ultimately, hepatocyte necrosis. While the exact structures of this compound's reactive metabolites are not definitively characterized, the mechanism is thought to be similar to that of its parent compound, tacrine, which is known to be metabolized by CYP1A2 and CYP3A4 to form toxic quinone-methide species.[4]

Q3: How can I distinguish between on-target cholinergic effects and other off-target toxicities in my experiments?

A3: To differentiate between on-target and off-target effects, researchers can employ several strategies. Co-administration of a peripherally restricted cholinergic antagonist (e.g., glycopyrrolate) can help mitigate the peripheral cholinergic effects without affecting the central nervous system activity of this compound. Additionally, conducting experiments in cell lines that do not express cholinergic receptors can help isolate non-cholinergic off-target effects. Comparing the toxicological profile of this compound to other cholinesterase inhibitors with different chemical scaffolds can also provide insights into whether the observed toxicity is a class effect or specific to this compound's structure.

Q4: Are there known off-target binding interactions for this compound beyond cholinesterases?

A4: While comprehensive public screening data for this compound against a broad panel of receptors and kinases is limited, its parent compound, tacrine, has been reported to interact with other targets. It is plausible that this compound shares some of this polypharmacology. To definitively characterize this compound's off-target profile, it is recommended to perform a broad in vitro safety pharmacology screen.

Troubleshooting Experimental Issues

Issue 1: Unexpected Cell Death or Poor Viability in In Vitro Assays

Possible Cause: this compound-induced hepatotoxicity through reactive metabolite formation.

Troubleshooting Steps:

  • Confirm Hepatotoxicity: Utilize a relevant in vitro liver model, such as 3D liver spheroids from primary human hepatocytes or HepaRG cells, which are more metabolically active and predictive of in vivo toxicity than 2D cultures.

  • Assess Mitochondrial Dysfunction: Measure changes in mitochondrial membrane potential and cellular ATP levels, as mitochondrial injury is a common mechanism of drug-induced liver injury.

  • Detect Reactive Oxygen Species (ROS): Quantify the generation of ROS, a common consequence of cellular stress induced by toxic metabolites.

  • Inhibit CYP450 Enzymes: Co-incubate this compound with known inhibitors of CYP1A2 (e.g., furafylline) and CYP3A4 (e.g., ketoconazole) to see if this mitigates the observed cytotoxicity. A reduction in toxicity would support the role of these enzymes in forming toxic metabolites.

Issue 2: Inconsistent or Unexplained Results in Animal Studies

Possible Cause: Uncontrolled cholinergic side effects affecting animal well-being and physiology.

Troubleshooting Steps:

  • Monitor for Cholinergic Signs: Closely observe animals for signs of cholinergic overstimulation, such as salivation, lacrimation, urination, defecation, and gastrointestinal distress (diarrhea).

  • Quantify Cholinergic Effects: Implement specific assays to measure the severity of cholinergic side effects (see detailed protocols below).

  • Administer a Peripheral Cholinergic Antagonist: As mentioned in the FAQs, co-administration of a peripherally acting antagonist can help normalize physiological functions without interfering with central nervous system investigations.

  • Refine Dosing Regimen: Consider alternative dosing strategies, such as dose fractionation or the use of a different vehicle, to minimize peaks in plasma concentration that may exacerbate side effects.

Data Presentation

Table 1: this compound's In Vitro and In Vivo Effects

ParameterSpecies/SystemValue/EffectReference
Acetylcholinesterase (AChE) InhibitionHumanPotent Inhibitor (Specific IC50 not publicly available)[1]
Butyrylcholinesterase (BuChE) InhibitionHumanPotent Inhibitor (Specific IC50 not publicly available)
Cytotoxicity (LC50)Human Hepatoma (HepG2) cellsLess cytotoxic than Tacrine (LC50 > 84 µg/mL)[2]
Hepatotoxicity (Elevated Transaminases)Human (Clinical Trials)Observed in ~24-30% of patients at therapeutic doses[5]
Most Common Adverse EffectHuman (Clinical Trials)Diarrhea[5]
Plasma Protein BindingHuman~52-55%[1]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Hepatotoxicity in 3D Liver Spheroids

Objective: To quantify the dose-dependent hepatotoxicity of this compound and investigate the role of CYP450 metabolism.

Methodology:

  • Spheroid Formation:

    • Culture primary human hepatocytes or HepaRG cells in ultra-low attachment round-bottom 96-well plates to allow for self-assembly into spheroids over 3-5 days.

  • This compound Treatment:

    • Prepare a dilution series of this compound in culture medium.

    • For CYP inhibition experiments, pre-incubate a parallel set of spheroids with a CYP1A2 inhibitor (e.g., 10 µM furafylline) and a CYP3A4 inhibitor (e.g., 1 µM ketoconazole) for 1 hour before adding this compound.

    • Replace the medium in the spheroid plates with the this compound-containing medium (with or without CYP inhibitors).

  • Endpoint Analysis (after 24-72 hours):

    • Cell Viability: Measure intracellular ATP content using a commercial luminescent assay kit.

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium using a colorimetric assay.

    • Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like TMRE (tetramethylrhodamine, ethyl ester).

    • ROS Production: Measure intracellular ROS levels using a fluorescent probe such as CellROX Green.

  • Data Analysis:

    • Calculate the IC50 value for this compound-induced cytotoxicity.

    • Compare the IC50 values in the presence and absence of CYP inhibitors to determine the contribution of these enzymes to the observed toxicity.

Protocol 2: Quantifying Cholinergic Side Effects in a Rodent Model

Objective: To measure the impact of this compound on salivation and gastrointestinal motility in mice or rats.

Methodology:

A. Sialometry (Saliva Production):

  • Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine).

  • Saliva Collection:

    • Place pre-weighed cotton balls in the animal's mouth for a defined period (e.g., 5 minutes).

    • Alternatively, for stimulated saliva flow, administer a cholinergic agonist like pilocarpine (1 mg/kg, i.p.) and collect saliva using a micropipette from the oral cavity.

  • Quantification:

    • Weigh the cotton balls immediately after removal to determine the amount of saliva absorbed.

    • Express the results as mg of saliva per minute.

B. Gastrointestinal Motility (Charcoal Meal Assay):

  • Animal Preparation: Fast the animals overnight with free access to water.

  • This compound Administration: Administer this compound orally or via the desired route.

  • Charcoal Meal Administration: After a set time post-Velnacrine administration (e.g., 30 minutes), administer a non-absorbable charcoal meal (e.g., 5% activated charcoal in 10% gum arabic) orally.

  • Endpoint Measurement:

    • After a defined period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

Visualizations

Signaling and Metabolic Pathways

Velnacrine_Metabolism_and_Toxicity cluster_legend Legend This compound This compound CYP450 Hepatic CYP450 Enzymes (e.g., CYP1A2, CYP3A4) This compound->CYP450 Metabolism AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition IncreasedACh Increased ACh Levels ReactiveMetabolites Reactive Electrophilic Metabolites CYP450->ReactiveMetabolites Macromolecules Cellular Macromolecules (e.g., Proteins) ReactiveMetabolites->Macromolecules Covalent Binding CovalentAdducts Covalent Adducts Macromolecules->CovalentAdducts CellularStress Oxidative Stress & Mitochondrial Dysfunction CovalentAdducts->CellularStress HepatocyteInjury Hepatocyte Injury & Necrosis CellularStress->HepatocyteInjury ACh Acetylcholine (ACh) AChE->ACh Hydrolysis AChE->IncreasedACh leads to CholinergicEffects Cholinergic Effects (Therapeutic & Side Effects) IncreasedACh->CholinergicEffects OnTarget On-Target Pathway OffTarget Off-Target (Hepatotoxicity) Pathway

Caption: Proposed metabolic and signaling pathways of this compound.

Experimental Workflow

Experimental_Workflow start Start: Suspected Off-Target Effect invitro In Vitro Assessment (3D Liver Spheroids) start->invitro invivo In Vivo Assessment (Rodent Model) start->invivo cyto_assay Cytotoxicity Assays (ATP, LDH) invitro->cyto_assay mech_assay Mechanistic Assays (ROS, Mito-potential) invitro->mech_assay cyp_inhibit CYP450 Inhibition invitro->cyp_inhibit chol_observe Observe Cholinergic Signs invivo->chol_observe sialometry Sialometry invivo->sialometry gi_motility GI Motility Assay invivo->gi_motility data_analysis Data Analysis & Interpretation cyto_assay->data_analysis mech_assay->data_analysis cyp_inhibit->data_analysis chol_observe->data_analysis sialometry->data_analysis gi_motility->data_analysis mitigation Develop Mitigation Strategy (e.g., Co-medication, Analogs) data_analysis->mitigation

Caption: Workflow for investigating this compound's off-target effects.

References

Velnacrine Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving Velnacrine, a cholinesterase inhibitor. The resources below include frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate accurate dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible cholinesterase inhibitor. It functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is the basis for its investigation in the context of Alzheimer's disease, where there is a deficit in cholinergic function.[1][3]

Q2: What are the expected IC50 values for this compound?

A2: Specific in vitro IC50 values for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not consistently reported in publicly available literature. As a derivative of tacrine, its inhibitory potency is expected to be in a similar range. For accurate dose-response analysis, it is crucial to determine the IC50 values experimentally under your specific assay conditions. The provided experimental protocol outlines a standard method for this determination.

Q3: What were the typical dosages of this compound used in clinical trials?

A3: In clinical studies for Alzheimer's disease, this compound was administered in a range of oral dosages, typically from 10 mg to 225 mg per day.[4][5][6] Some studies used dosages of 150 mg/day and 225 mg/day for longer-term evaluation.[5] It is important to note that these are clinical dosages and not direct concentrations for in vitro experiments.

Q4: What are the known side effects of this compound observed in clinical trials?

A4: The most significant side effect reported in clinical trials was an asymptomatic elevation in liver transaminase levels.[4][6] Other adverse events included cholinergic side effects such as diarrhea and nausea.[7] Due to these safety concerns, this compound did not receive FDA approval.[4]

Data Presentation

For robust dose-response analysis, it is essential to present quantitative data in a clear and organized manner. Below are example tables illustrating how to summarize experimentally determined IC50 values for this compound.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound against Cholinesterases

EnzymeSourceSubstrateIC50 (nM) [Hypothetical]
Acetylcholinesterase (AChE)Human RecombinantAcetylthiocholine50
Butyrylcholinesterase (BChE)Human SerumButyrylthiocholine150

Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally.

Table 2: Clinical Trial Dosage Summary for this compound

Study PhaseDaily Dosage RangeKey ObservationsReference
Dose-Ranging30 mg - 225 mgIdentification of responsive patients.[4][6]
Long-Term Efficacy150 mg, 225 mgModest cognitive benefits observed.[5]

Experimental Protocols

A widely accepted method for determining the dose-response curve of cholinesterase inhibitors like this compound is the Ellman's assay.

Protocol: Determination of this compound IC50 using Ellman's Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a series of this compound dilutions in phosphate buffer from the stock solution.

    • Prepare the enzyme solution to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution (ATC or BTC).

    • Prepare the DTNB solution in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of enzyme solution.

    • Inhibitor Wells: 160 µL of each this compound dilution + 20 µL of enzyme solution.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the substrate solution (ATC or BTC) to all wells except the blank.

    • Simultaneously, add 20 µL of DTNB solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for a defined period (e.g., 10-20 minutes). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Troubleshooting Guides

Issue 1: High background absorbance in the blank wells.

  • Possible Cause: Spontaneous hydrolysis of the substrate or instability of DTNB.

  • Troubleshooting Steps:

    • Prepare fresh DTNB solution: DTNB can degrade over time, especially when exposed to light. Prepare a fresh solution for each experiment.

    • Check buffer pH: Ensure the pH of the phosphate buffer is accurately adjusted to 8.0.

    • Substrate purity: Use a high-purity grade of acetylthiocholine or butyrylthiocholine.

    • Run a substrate-only control: To check for spontaneous hydrolysis, incubate the substrate and DTNB in the buffer without the enzyme and measure the absorbance over time.

Issue 2: Non-linear reaction rate in the control wells.

  • Possible Cause: Substrate depletion or enzyme instability.

  • Troubleshooting Steps:

    • Optimize enzyme concentration: Perform a preliminary experiment with varying enzyme concentrations to find a concentration that results in a linear reaction rate for the duration of the assay.

    • Reduce incubation time: If the reaction proceeds too quickly, reduce the measurement time to focus on the initial linear phase.

    • Check substrate concentration: Ensure the substrate concentration is not limiting. It should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme.

Issue 3: Inconsistent results between replicate wells.

  • Possible Cause: Pipetting errors, improper mixing, or temperature fluctuations.

  • Troubleshooting Steps:

    • Use calibrated pipettes: Ensure all pipettes are properly calibrated.

    • Thorough mixing: Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles. A multi-channel pipette can improve consistency.

    • Maintain stable temperature: Use a temperature-controlled microplate reader or incubator to ensure a consistent temperature throughout the experiment.

Issue 4: this compound appears to have low solubility in the assay buffer.

  • Possible Cause: The hydrophobicity of this compound.

  • Troubleshooting Steps:

    • Use a co-solvent: Prepare the initial stock solution of this compound in a small amount of an organic solvent like DMSO. Ensure the final concentration of the solvent in the assay wells is low (typically <1%) and does not affect enzyme activity.

    • Run a solvent control: Include a control well with the highest concentration of the solvent used to ensure it does not inhibit the enzyme.

    • Sonication: Briefly sonicate the this compound stock solution to aid in dissolution.

Visualizations

Velnacrine_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release Postsynaptic_Receptor Postsynaptic Receptor ACh_Synapse->Postsynaptic_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid This compound This compound This compound->AChE Inhibition Inhibition

Caption: this compound's mechanism of action in the cholinergic synapse.

Experimental_Workflow start Start reagent_prep Reagent Preparation (this compound dilutions, Enzyme, Substrate, DTNB) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Blank, Control, Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation (15 min at 25°C) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate & DTNB) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (% Inhibition vs. [this compound]) kinetic_measurement->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end Troubleshooting_Logic issue Experimental Issue Encountered high_bg High Background Absorbance issue->high_bg nonlinear Non-linear Reaction Rate issue->nonlinear inconsistent Inconsistent Replicates issue->inconsistent sol_high_bg 1. Fresh DTNB 2. Check Buffer pH 3. Substrate Purity high_bg->sol_high_bg Solution sol_nonlinear 1. Optimize Enzyme Conc. 2. Reduce Incubation Time 3. Check Substrate Conc. nonlinear->sol_nonlinear Solution sol_inconsistent 1. Calibrate Pipettes 2. Ensure Thorough Mixing 3. Stable Temperature inconsistent->sol_inconsistent Solution

References

Velnacrine Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine in animal studies. The information is designed to help manage and mitigate potential side effects observed during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is to increase the levels of acetylcholine, a neurotransmitter, in the brain by preventing its breakdown by the enzyme acetylcholinesterase.[1][2][3] This modulation of cholinergic signaling is the basis for its investigation in neurological conditions.[1][2]

Q2: What are the most common side effects observed with this compound and other acetylcholinesterase inhibitors in animal studies?

A2: The most common side effects are related to cholinergic system overstimulation and potential hepatotoxicity.[4][5] Cholinergic effects can manifest as salivation, lacrimation, urination, diarrhea (SLUD), muscle tremors, and respiratory distress.[6][7] Hepatotoxicity is typically observed as an elevation in liver enzymes.[4]

Q3: Are there species-specific differences in sensitivity to this compound's cytotoxic effects?

A3: In vitro studies have shown species-specific differences in hepatocyte sensitivity to this compound. For instance, rat hepatoma cells (H4) were found to be the most sensitive, followed by primary rat hepatocytes and a human hepatoma cell line (HepG2). Dog hepatocytes were the least sensitive in this particular study.[8]

Q4: What is the known lethal dose (LD50) of this compound in common laboratory animals?

Troubleshooting Guides

Managing Cholinergic Side Effects

Issue: Animals are exhibiting signs of cholinergic crisis (e.g., excessive salivation, lacrimation, urination, diarrhea, muscle fasciculations, respiratory distress).[6][10]

Possible Cause: Overdose or individual animal sensitivity to this compound, leading to excessive accumulation of acetylcholine.[7]

Troubleshooting Steps:

  • Immediate Cessation of Dosing: Stop administration of this compound immediately.

  • Veterinary Consultation: Seek immediate veterinary assistance.

  • Supportive Care: Provide supportive care as directed by the veterinarian. This may include:

    • Maintaining a clear airway and providing respiratory support if needed.[11]

    • Administering fluids to prevent dehydration from diarrhea and vomiting.

  • Anticholinergic Agents: Under veterinary guidance, administration of an anticholinergic agent like atropine may be considered to counteract the muscarinic effects.[7][11]

  • Dose Adjustment: If the animal recovers, re-evaluate the dosing regimen. A dose reduction or adjustment in the frequency of administration may be necessary for future experiments.

Investigating and Managing Potential Hepatotoxicity

Issue: Routine blood analysis reveals elevated liver enzymes (e.g., ALT, AST) in animals treated with this compound.

Possible Cause: Drug-induced liver injury (DILI). This compound, similar to its parent compound Tacrine, has been associated with hepatotoxicity.[4][12][13][14]

Troubleshooting Steps:

  • Confirm Findings: Repeat the blood analysis to confirm the elevated enzyme levels.

  • Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent by analyzing data from different dose groups.

  • Histopathological Examination: Conduct histopathological analysis of liver tissue from affected animals to assess the nature and extent of liver damage.[15]

  • Withdrawal and Re-challenge (with caution): Under ethical guidelines and veterinary supervision, consider a drug withdrawal period to see if enzyme levels return to baseline. A re-challenge at a lower dose may help establish causality, but should be approached with extreme caution.

  • Investigate Mechanism: Consider further studies to investigate the mechanism of hepatotoxicity, such as assessing for oxidative stress markers.[16]

Addressing Neurobehavioral Abnormalities

Issue: Animals display unexpected behavioral changes, such as tremors, ataxia, or changes in motor activity.[17]

Possible Cause: Central nervous system effects of cholinergic overstimulation or direct neurotoxicity.

Troubleshooting Steps:

  • Systematic Behavioral Assessment: Implement a standardized neurobehavioral assessment protocol to systematically observe and quantify the behavioral changes.[18][19][20][21][22]

  • Dose-Response Relationship: Analyze the incidence and severity of neurobehavioral effects across different dose groups.

  • Control for Confounding Factors: Ensure that the observed effects are not due to other experimental variables, such as stress from handling or environmental conditions.

  • Neuropathological Evaluation: In terminal studies, perform a neuropathological examination of the brain to look for any structural changes that could correlate with the behavioral abnormalities.

  • Consider Anticholinergic Intervention: If the effects are determined to be due to cholinergic overstimulation, a trial with an anticholinergic agent (under veterinary guidance) might help to confirm the mechanism.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Hepatocytes

Cell TypeSpeciesLC50 (µg/mL)
H4 (Hepatoma)RatMost Sensitive
Primary HepatocytesRatIntermediate Sensitivity
HepG2 (Hepatoma)HumanIntermediate Sensitivity
Primary HepatocytesDogLeast Sensitive

Data summarized from in vitro studies.[8] LC50 values indicate the concentration at which 50% of the cells are killed. "Most Sensitive" and "Least Sensitive" are relative terms from the cited study.

Experimental Protocols

Protocol 1: Assessment of Cholinergic Side Effects
  • Animal Model: Select appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs).

  • Dosing: Administer this compound at various dose levels, including a vehicle control group.

  • Observation:

    • Perform regular clinical observations, at minimum once daily, and more frequently around the time of expected peak drug concentration.

    • Use a standardized scoring system to record the presence and severity of cholinergic signs (salivation, lacrimation, urination, diarrhea, tremors, etc.).[6]

  • Data Analysis: Analyze the incidence and severity of cholinergic signs in a dose-dependent manner.

Protocol 2: Evaluation of Hepatotoxicity
  • Animal Model: Utilize a relevant animal species (e.g., rats, dogs).

  • Dosing: Administer this compound daily for a subchronic period (e.g., 28 or 90 days), including a control group.[23]

  • Blood Sampling: Collect blood samples at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).

  • Biochemical Analysis: Analyze serum for key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[15]

  • Histopathology: At the end of the study, collect liver tissues for histopathological examination.

  • Data Analysis: Compare the levels of liver enzymes between the treated and control groups. Correlate biochemical findings with histopathological observations.

Protocol 3: Neurobehavioral Assessment
  • Animal Model: Rodents (rats or mice) are commonly used for neurobehavioral testing.

  • Dosing: Administer this compound across a range of doses.

  • Functional Observational Battery (FOB): Conduct a series of standardized observational tests to assess various neurological functions, including:[18][19][20][21][22]

    • Home cage observations: Posture, activity level.

    • Open field assessment: Gait, arousal, stereotypy.

    • Sensorimotor tests: Grip strength, landing foot splay.

    • Reflex tests: Pinna reflex, righting reflex.

  • Motor Activity: Use automated activity chambers to quantify locomotor activity over a set period.

  • Data Analysis: Analyze the data for any significant, dose-related changes in neurobehavioral parameters compared to the control group.

Visualizations

Velnacrine_Mechanism_of_Action cluster_0 Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down SynapticCleft Synaptic Cleft ACh->SynapticCleft PostsynapticReceptor Postsynaptic Cholinergic Receptor SynapticCleft->PostsynapticReceptor Binds to NeuronalSignal Enhanced Neuronal Signaling PostsynapticReceptor->NeuronalSignal Activates Cholinergic_Side_Effects_Workflow Start This compound Administration Observe Observe for Cholinergic Signs (SLUD, Tremors) Start->Observe NoSigns Continue Monitoring Observe->NoSigns No SignsPresent Cholinergic Signs Present Observe->SignsPresent Yes StopDose Stop this compound Dosing SignsPresent->StopDose VetConsult Consult Veterinarian StopDose->VetConsult SupportiveCare Provide Supportive Care VetConsult->SupportiveCare DoseAdjust Re-evaluate Dose SupportiveCare->DoseAdjust Hepatotoxicity_Investigation_Workflow Start Elevated Liver Enzymes Detected Confirm Confirm with Repeat Analysis Start->Confirm Normal Continue Study with Close Monitoring Confirm->Normal No Confirmed Elevation Confirmed Confirm->Confirmed Yes DoseResponse Assess Dose-Response Confirmed->DoseResponse Histopath Perform Liver Histopathology DoseResponse->Histopath Withdrawal Consider Drug Withdrawal/ Re-challenge (with caution) Histopath->Withdrawal Action Adjust Protocol/ Discontinue Compound Withdrawal->Action

References

Validation & Comparative

Velnacrine vs. Tacrine: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of velnacrine and tacrine, two centrally-acting cholinesterase inhibitors that have been investigated for the symptomatic treatment of Alzheimer's disease. While both compounds aim to increase acetylcholine levels in the brain by inhibiting the acetylcholinesterase (AChE) enzyme, key differences in their chemical structure, metabolic profile, and clinical performance exist. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Tacrine was the first cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease, but its use has been limited by significant hepatotoxicity. This compound, the 1-hydroxy metabolite of tacrine, was also developed with the hope of offering an improved safety profile. This guide delves into a comparison of their acetylcholinesterase inhibition, supported by available data, and outlines the experimental protocols used to evaluate these compounds. A key finding is the significant concern of liver toxicity associated with both molecules.

Comparative Analysis of Acetylcholinesterase Inhibition

Table 1: Comparison of Tacrine and this compound Properties

FeatureTacrineThis compound
Chemical Structure 9-amino-1,2,3,4-tetrahydroacridine1-hydroxy-9-amino-1,2,3,4-tetrahydroacridine
Mechanism of Action Reversible, non-competitive inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Presumed to be a reversible inhibitor of Acetylcholinesterase (AChE)
Reported AChE IC50 31 nM (from snake venom AChE)[2], 125 nM (from rat brain AChE)[3]Specific in vitro IC50 values for AChE inhibition are not consistently reported in publicly available literature.
Clinical Use Previously approved for mild to moderate Alzheimer's disease, but largely withdrawn due to hepatotoxicity.[4]Investigated in clinical trials for Alzheimer's disease but was not approved, also due to concerns about liver toxicity.[5]
Hepatotoxicity High incidence of elevated liver transaminases.[4]Also associated with a significant risk of hepatotoxicity.[6]

It is important to note that the IC50 values for tacrine can vary depending on the source of the acetylcholinesterase enzyme and the specific experimental conditions.

Experimental Protocols

The most common method for determining the in vitro acetylcholinesterase inhibitory activity of compounds like tacrine and this compound is the Ellman's method.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (Tacrine, this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Solution of the test compound at various concentrations (or solvent for the control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the DTNB solution to each well, followed by the ATCI substrate solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals for a specific duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, using a suitable software for sigmoidal dose-response curve fitting.

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the basic mechanism of action for acetylcholinesterase inhibitors like tacrine and this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse AChR ACh Receptors ACh_released->AChR Binding AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis PreSynaptic Presynaptic Neuron PostSynaptic Postsynaptic Neuron AChR->PostSynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Tacrine or This compound Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the acetylcholinesterase inhibitory activity of two compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay AChE Inhibition Assay (Ellman's Method) cluster_analysis Data Analysis cluster_comparison Comparison prep_compounds Prepare Tacrine & This compound Solutions plate_setup Set up 96-well plate (Controls & Test Compounds) prep_compounds->plate_setup prep_reagents Prepare AChE, DTNB, & Substrate Solutions prep_reagents->plate_setup pre_incubation Pre-incubate Inhibitor with AChE plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate & DTNB pre_incubation->reaction_start read_absorbance Measure Absorbance at 412 nm reaction_start->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curves Generate Dose-Response Curves calc_inhibition->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50 compare_potency Compare IC50 Values of Tacrine and this compound determine_ic50->compare_potency

Caption: Workflow for Comparing AChE Inhibitors.

References

Comparing the cytotoxicity of Velnacrine and tacrine in hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of Velnacrine and its predecessor, Tacrine, in hepatocytes. This guide provides a detailed comparison of their in vitro toxicity, supported by experimental data, methodologies, and visual representations of the underlying molecular pathways.

This compound, a hydroxylated metabolite of tacrine, was developed as a second-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, with the aim of improving upon the therapeutic profile of tacrine. However, like tacrine, clinical trials with this compound were hindered by instances of hepatotoxicity.[1][2] Understanding the comparative cytotoxicity of these two compounds is crucial for the development of safer neurotherapeutics. This guide provides a detailed analysis of their cytotoxic effects on hepatocytes, the primary site of their metabolism and toxicity.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of tacrine and its monohydroxy metabolites, including this compound, in the human hepatoma cell line, HepG2. The data is presented as LC50 values, which represent the concentration of a compound that is lethal to 50% of the cells in a given experiment.

CompoundCell LineAssay DurationLC50 (µg/mL)Reference
Tacrine (THA)HepG224 hours54[1]
Monohydroxy Metabolites (incl. This compound)HepG224 hours84 - 190[1]
Dihydroxy this compound MetabolitesHepG224 hours251 - 434[1]

The data indicates that tacrine is more cytotoxic to HepG2 cells than its monohydroxy metabolites, including this compound.[1] The dihydroxy metabolites of this compound were found to be the least cytotoxic.[1] A similar relative order of cytotoxicity was observed in primary rat hepatocytes.[1]

Experimental Protocols

The assessment of cytotoxicity for this compound and tacrine in hepatocytes typically involves in vitro assays that measure cell viability and membrane integrity. The most common methods cited in the literature are the Neutral Red Uptake Assay and the Lactate Dehydrogenase (LDH) release assay.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[3][4][5]

Protocol:

  • Cell Seeding: Plate hepatocytes (e.g., HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound or tacrine for a specified period (e.g., 24 hours). Include vehicle controls.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.

  • Dye Extraction: Wash the cells to remove unincorporated dye. Then, add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm. The amount of absorbed dye is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the Neutral Red Uptake Assay to seed and treat the cells with this compound or tacrine.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • Enzymatic Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce INT to a colored formazan product.

  • Quantification: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and tacrine in hepatocytes using the Neutral Red and LDH assays.

G cluster_setup Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_nr_steps Neutral Red Protocol cluster_ldh_steps LDH Protocol cluster_analysis Data Analysis start Seed Hepatocytes in 96-well plates treat Treat with this compound or Tacrine start->treat incubate Incubate for 24 hours treat->incubate nr_assay Neutral Red Uptake Assay incubate->nr_assay ldh_assay LDH Release Assay incubate->ldh_assay nr_dye Add Neutral Red Dye nr_assay->nr_dye ldh_supernatant Collect Supernatant ldh_assay->ldh_supernatant nr_extract Extract Dye nr_dye->nr_extract nr_read Measure Absorbance (540 nm) nr_extract->nr_read calculate Calculate Cell Viability / Cytotoxicity nr_read->calculate ldh_reaction Add Reaction Mix ldh_supernatant->ldh_reaction ldh_read Measure Absorbance (490 nm) ldh_reaction->ldh_read ldh_read->calculate compare Compare LC50 Values calculate->compare

Caption: Experimental workflow for comparing the cytotoxicity of this compound and Tacrine.

Signaling Pathways in Hepatotoxicity

The hepatotoxicity of both tacrine and this compound is believed to be mediated by their metabolic activation into reactive species.

Tacrine undergoes extensive metabolism by the cytochrome P450 (CYP450) system in the liver.[8] This process can lead to the formation of reactive metabolites that induce oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[9][10] One proposed mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components, including mitochondria and lysosomes.[10] This damage can lead to the release of pro-apoptotic factors like cytochrome c from mitochondria and cathepsins from lysosomes, triggering a caspase cascade that executes cell death.[10]

While the specific signaling pathways for this compound-induced hepatotoxicity are less defined, its structural similarity to tacrine and its nature as a metabolite suggest that its toxicity is also linked to the formation of reactive metabolites.[1]

The following diagram illustrates the proposed signaling pathway for tacrine-induced hepatotoxicity.

G cluster_drug Drug Administration cluster_metabolism Hepatic Metabolism cluster_stress Cellular Stress cluster_apoptosis Apoptosis tacrine Tacrine / this compound cyp450 Cytochrome P450 tacrine->cyp450 reactive_metabolites Reactive Metabolites cyp450->reactive_metabolites ros Reactive Oxygen Species (ROS) Production reactive_metabolites->ros mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction lysosomal_damage Lysosomal Damage ros->lysosomal_damage cytochrome_c Cytochrome c Release mitochondrial_dysfunction->cytochrome_c cathepsin Cathepsin Release lysosomal_damage->cathepsin caspase Caspase Activation cytochrome_c->caspase cathepsin->caspase cell_death Hepatocyte Death caspase->cell_death

Caption: Proposed signaling pathway for Tacrine-induced hepatotoxicity.

References

An In Vitro Comparison of Velnacrine and Rivastigmine for Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced in vitro characteristics of cholinesterase inhibitors is paramount for the rational design of novel therapeutics for neurodegenerative diseases. This guide provides a comparative analysis of Velnacrine and Rivastigmine, focusing on their in vitro performance based on available experimental data.

Introduction

This compound, a hydroxylated derivative of tacrine, and Rivastigmine, a carbamate inhibitor, are both known to inhibit cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] An increase in acetylcholine levels in the brain is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While Rivastigmine is a clinically approved treatment, the development of this compound was halted due to safety concerns, primarily related to liver toxicity.[2] This guide focuses on the in vitro comparison of their primary pharmacological action: the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and Rivastigmine against AChE and BChE is a critical determinant of their pharmacological profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. While extensive in vitro data for Rivastigmine is available, specific IC50 values for this compound are not as readily found in the public domain due to its discontinued development. The following table summarizes the available IC50 data for Rivastigmine.

CompoundTarget EnzymeIC50 ValueSource Organism/EnzymeReference
Rivastigmine Acetylcholinesterase (AChE)4.3 nM - 5.5 µMRat Brain / Various[3][4][5]
Butyrylcholinesterase (BChE)16 nM - 238 nMRat Brain / Various[3][6]
This compound Acetylcholinesterase (AChE)Data not available--
Butyrylcholinesterase (BChE)Data not available--

Note: The wide range of reported IC50 values for Rivastigmine can be attributed to variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time.

Mechanism of Action and Selectivity

Rivastigmine is described as a "pseudo-irreversible" inhibitor, acting on both AChE and BChE.[7] Its dual inhibitory action may offer a broader therapeutic window, as BChE also plays a role in acetylcholine hydrolysis, particularly in the advanced stages of Alzheimer's disease.

This compound, like its parent compound tacrine, is a known cholinesterase inhibitor.[1] Studies on tacrine and its derivatives suggest that they are potent inhibitors of AChE.[8][9] However, without specific in vitro data for this compound, a direct comparison of its selectivity for AChE versus BChE with that of Rivastigmine cannot be definitively made.

Experimental Protocols

The determination of cholinesterase inhibitory activity is commonly performed using the Ellman's method.[10] This spectrophotometric assay provides a reliable and straightforward means to quantify enzyme activity.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.[11] The rate of color development is proportional to the cholinesterase activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test inhibitors (this compound, Rivastigmine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add a specific volume of phosphate buffer.

    • Add a small volume of the test inhibitor solution at various concentrations.

    • Add the cholinesterase enzyme solution to each well.

    • The plate is then incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • The absorbance is immediately measured at 412 nm in a kinetic mode for a set duration (e.g., 5 minutes) using a microplate reader.[12]

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Cholinesterase Inhibition Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Cholinesterase_Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by this compound/Rivastigmine Acetylcholine Acetylcholine Cholinesterase Cholinesterase Acetylcholine->Cholinesterase Hydrolysis Choline + Acetate Choline + Acetate Cholinesterase->Choline + Acetate Inhibitor This compound / Rivastigmine Cholinesterase_Target Cholinesterase Inhibitor->Cholinesterase_Target Binding Inhibited_Cholinesterase Inhibited Cholinesterase Acetylcholine_Increased Increased Acetylcholine in Synapse Inhibited_Cholinesterase->Acetylcholine_Increased Reduced Hydrolysis

Caption: Mechanism of Cholinesterase Inhibition.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Inhibitors) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Incubation Incubate at Controlled Temperature Plate_Setup->Incubation Reaction_Start Add DTNB and Substrate Incubation->Reaction_Start Measurement Kinetic Reading at 412 nm Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Ellman's Assay Workflow.

Conclusion

Based on the available in vitro data, Rivastigmine is a potent dual inhibitor of both AChE and BChE. Its pseudo-irreversible mechanism of action contributes to its clinical efficacy. While this compound was developed as a cholinesterase inhibitor and is structurally related to the potent inhibitor tacrine, a lack of publicly available, direct comparative in vitro data, particularly IC50 values, prevents a definitive quantitative comparison with Rivastigmine. The discontinuation of this compound's development due to safety concerns has limited the extent of its in vitro characterization in the scientific literature. For researchers in the field, the case of this compound underscores the critical importance of early and thorough safety and tolerability profiling in parallel with efficacy studies.

References

Cross-study analysis of Velnacrine clinical trial data

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the efficacy and safety of Velnacrine in the treatment of Alzheimer's disease.

This compound, a centrally acting cholinesterase inhibitor, was investigated for the symptomatic treatment of mild to moderate Alzheimer's disease. As a derivative of tacrine, the first cholinesterase inhibitor approved for this indication, this compound was developed with the aim of providing a similar therapeutic effect with an improved safety profile.[1][2] This guide provides a comprehensive cross-study analysis of this compound clinical trial data, with comparisons to placebo and contextualized with data from other relevant Alzheimer's disease therapies.

Efficacy of this compound in Alzheimer's Disease

Clinical trials of this compound consistently demonstrated a modest but statistically significant improvement in cognitive function compared to placebo in patients with mild-to-severe Alzheimer's disease.[3][4] The primary efficacy measure in these trials was the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog), a standardized tool for assessing cognitive aspects of the disease.[5][6]

A notable double-blind, placebo-controlled study showed that patients treated with this compound scored significantly better on the ADAS-Cog than those on placebo (P < 0.001).[3] Patients receiving the highest dose of this compound demonstrated an average improvement of 4.1 points from their baseline scores.[3] Another key measure, the Physician's Clinical Global Impression of Change, also showed significant improvement in this compound-treated patients.[3]

However, it is important to note that research into this compound as a cognitive enhancer for Alzheimer's disease has not been active since 1994, and the FDA's peripheral and CNS drug advisory board unanimously voted against recommending its approval.[7]

Comparative Efficacy Data

While direct head-to-head clinical trials comparing this compound with other active treatments for Alzheimer's disease are not available, a comparison with placebo and data from trials of other cholinesterase inhibitors can provide context.

Treatment GroupNPrimary Efficacy MeasureMean Change from Baselinep-value vs. PlaceboReference
This compound Study 1
This compound (highest dose)153ADAS-Cog-4.1< 0.001[3]
Placebo156ADAS-Cog--[3]
This compound Study 2
This compound (225 mg/day)148ADAS-CogImprovement< 0.05 (vs. 150 mg)[8]
This compound (150 mg/day)149ADAS-CogImprovement-[8]
Placebo152ADAS-CogDeterioration-[8]
Tacrine vs. Donepezil (for context)
Tacrine (120-160 mg/day)-ADAS-CogStatistically significant improvement-[1]
Donepezil (5-10 mg/day)-ADAS-CogStatistically significant improvement-[1]

Safety and Tolerability Profile

The most significant and frequently reported adverse event associated with this compound treatment was the asymptomatic elevation of liver transaminase levels.[3][4] In one major study, this was observed in 29% of patients.[3] Another study reported that treatment was discontinued due to reversible abnormal liver function tests in 30% of patients receiving 150 mg/day and 24% of those receiving 225 mg/day, compared to 3% in the placebo group.[8]

Other reported side effects were primarily cholinergic in nature and included diarrhea, nausea, and vomiting.[4]

Comparative Safety Data
Adverse EventThis compound (150 mg/day)This compound (225 mg/day)PlaceboTacrineDonepezilReferences
Elevated Liver Transaminases 30%24%3%28% (discontinuation rate)Not a significant issue[1][8]
Diarrhea -----[4]
Nausea -----[4]
Vomiting -----[4]
GI Complaints (discontinuation) ---16%5-13%[1]

Experimental Protocols

The clinical trials for this compound largely followed a double-blind, placebo-controlled, dose-ranging design.[3][4]

Key Methodologies:

  • Patient Population: Patients diagnosed with probable Alzheimer's disease, typically with mild-to-severe cognitive impairment.[3]

  • Study Design: Initial dose-ranging phase to identify responsive patients and their optimal dose, followed by a dose-replication phase where responders were randomized to receive either their best dose of this compound or a placebo.[3]

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized assessment tool that evaluates several cognitive domains, including memory, language, and praxis. The scale consists of 11 tasks, and a lower score indicates better cognitive function.[5][9]

    • Physician's Clinical Global Impression of Change (CGIC): A clinician's rating of the patient's overall change in clinical status.[3]

  • Safety Monitoring: Regular monitoring of liver function tests (transaminases) was a critical component of the safety protocol.[3][8]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][10] By inhibiting this enzyme, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which it was thought to improve cognitive function in Alzheimer's patients, who are known to have a deficit in this neurotransmitter system.[10]

This compound Signaling Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds to AChR->Postsynaptic Signal Transduction This compound This compound This compound->AChE Inhibits

Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels in the synapse.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a this compound clinical trial, from patient screening to the analysis of outcomes.

This compound Clinical Trial Workflow cluster_workflow Clinical Trial Process Screening Patient Screening (Probable AD Diagnosis) DoseRanging Double-Blind Dose-Ranging (this compound vs. Placebo) Screening->DoseRanging Washout Placebo Washout DoseRanging->Washout Randomization Randomization of Responders Washout->Randomization DoseReplication 6-Week Double-Blind Dose Replication (Best this compound Dose vs. Placebo) Randomization->DoseReplication Efficacy Efficacy Assessment (ADAS-Cog, CGIC) DoseReplication->Efficacy Safety Safety Monitoring (Liver Function Tests) DoseReplication->Safety Analysis Data Analysis Efficacy->Analysis Safety->Analysis

Caption: A typical double-blind, placebo-controlled clinical trial design for this compound.

References

Velnacrine for Cognitive Enhancement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Velnacrine, an early acetylcholinesterase inhibitor (AChEI), with other AChEIs used for cognitive enhancement in Alzheimer's disease. The information is based on available clinical trial data and scientific literature. Due to the discontinuation of this compound's development in the mid-1990s due to safety concerns, direct head-to-head comparative trial data with newer agents is unavailable. This guide therefore presents data from individual placebo-controlled trials to offer a comparative perspective.

Executive Summary

This compound demonstrated a modest but statistically significant improvement in cognitive function in patients with mild to moderate Alzheimer's disease, as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog). However, its clinical development was halted due to a significant risk of hepatotoxicity (asymptomatic elevation of liver transaminases) and other adverse effects. Newer AChEIs, such as Donepezil, Rivastigmine, and Galantamine, have since become standard treatments, offering similar or improved efficacy with generally more favorable safety profiles.

Comparative Efficacy of Acetylcholinesterase Inhibitors

The following tables summarize the cognitive efficacy of this compound and other selected AChEIs based on changes in ADAS-Cog scores from placebo-controlled clinical trials. It is crucial to note that these trials were conducted at different times, with potentially different patient populations and methodologies, making direct comparisons challenging.

Table 1: this compound Clinical Trial Data (ADAS-Cog)

Study/TrialTreatment GroupDurationMean Change from Baseline in ADAS-Cog (Drug)Mean Change from Baseline in ADAS-Cog (Placebo)Drug-Placebo Difference
The Mentane Study Group[1]This compound (up to 75 mg t.i.d.)6 Weeks-4.1 (for highest dose)-Statistically significant (P < 0.001)
Antuono et al. (1995)[2]This compound (150 mg/day)24 WeeksNo deteriorationDeterioration (P < 0.05)-
Antuono et al. (1995)[2]This compound (225 mg/day)24 WeeksNo deteriorationDeterioration (P < 0.05)Favored 225 mg over 150 mg (P < 0.05)

Table 2: Comparative AChEI Clinical Trial Data (ADAS-Cog)

DrugStudy/TrialTreatment GroupDurationMean Drug-Placebo Difference in ADAS-Cog
Donepezil Rogers et al. (1998)5 mg/day24 Weeks-2.5 (P < 0.001)
10 mg/day24 Weeks-3.1 (P < 0.001)
Rivastigmine Rösler et al. (1999)6-12 mg/day26 Weeks-2.7 (P < 0.001)
Galantamine Raskind et al. (2000)24 mg/day6 Months-3.9 (P < 0.001)
32 mg/day6 Months-3.8 (P < 0.001)

Experimental Protocols

This compound Clinical Trial Methodology (The Mentane Study Group)[1]
  • Study Design: Double-blind, placebo-controlled, dose-ranging and dose-replication study.

  • Participants: 735 patients with mild-to-severe Alzheimer's disease.

  • Dose-Ranging Phase: Patients received this compound (10, 25, 50, and 75 mg t.i.d.) or placebo to identify responders.

  • Dose-Replication Phase: Responders were randomized to their best dose of this compound (n=153) or placebo (n=156) for a six-week double-blind period.

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)

    • Physician's Clinical Global Impression of Change (CGIC)

  • Key Inclusion Criteria: Diagnosis of probable Alzheimer's disease.

  • Key Exclusion Criteria: Not specified in the provided search results.

G cluster_screening Screening & Dose-Ranging cluster_replication Dose-Replication (6 Weeks) cluster_outcomes Primary Outcomes screening 735 Patients Screened dose_ranging Dose-Ranging (this compound 10-75mg t.i.d. vs Placebo) screening->dose_ranging washout Placebo Washout dose_ranging->washout randomization Randomization of Responders washout->randomization velnacrine_arm This compound (Best Dose, n=153) randomization->velnacrine_arm placebo_arm Placebo (n=156) randomization->placebo_arm adas_cog ADAS-Cog velnacrine_arm->adas_cog cgic CGIC velnacrine_arm->cgic placebo_arm->adas_cog placebo_arm->cgic

This compound Clinical Trial Workflow

Signaling Pathways

Acetylcholinesterase inhibitors, including this compound, primarily exert their effects by increasing the levels of acetylcholine in the synaptic cleft. This neurotransmitter plays a crucial role in cognitive functions. Beyond this primary mechanism, AChEIs can also modulate other intracellular signaling pathways implicated in neuronal survival and plasticity.

Cholinergic Signaling Pathway

The fundamental mechanism of action for this compound and other AChEIs is the inhibition of the acetylcholinesterase enzyme. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor Acetylcholine Receptors ACh_release->ACh_receptor This compound This compound This compound->AChE Inhibition Cognitive_Effect Cognitive Enhancement ACh_receptor->Cognitive_Effect

Cholinergic Signaling Pathway Inhibition

PI3K/Akt Signaling Pathway

Emerging evidence suggests that AChEIs can also modulate the PI3K/Akt signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. By enhancing cholinergic signaling, AChEIs may indirectly activate this pathway, contributing to their neuroprotective effects.

G cluster_downstream Downstream Effects AChEI Acetylcholinesterase Inhibitor (e.g., this compound) ACh Increased Acetylcholine AChEI->ACh AChR Muscarinic/Nicotinic Receptors ACh->AChR PI3K PI3K AChR->PI3K Akt Akt PI3K->Akt Cell_Survival Neuronal Survival Akt->Cell_Survival Synaptic_Plasticity Synaptic Plasticity Akt->Synaptic_Plasticity

PI3K/Akt Signaling Pathway Modulation

Safety and Tolerability

A significant differentiating factor among AChEIs is their safety and tolerability profile.

Table 3: Adverse Events Profile

DrugCommon Adverse EventsSerious Adverse Events
This compound Asymptomatic elevation of liver transaminases (28-29%), diarrhea (14%), nausea (11%), vomiting (5%), skin rash (8%)[1][3]Hepatotoxicity leading to discontinuation in a significant number of patients.
Donepezil Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, anorexia.Generally well-tolerated; rare reports of serious cardiovascular events.
Rivastigmine Nausea, vomiting, diarrhea, anorexia, weight loss.Similar to Donepezil; skin reactions with the patch formulation.
Galantamine Nausea, vomiting, diarrhea, anorexia, dizziness.Similar to other AChEIs.

Conclusion

This compound demonstrated early promise as a cognitive enhancer for Alzheimer's disease through its action as an acetylcholinesterase inhibitor. However, its development was terminated due to an unacceptable risk of liver toxicity. While it validated the cholinergic hypothesis as a therapeutic target, subsequent AChEIs like Donepezil, Rivastigmine, and Galantamine have become the mainstay of symptomatic treatment for Alzheimer's disease, offering a better balance of efficacy and safety. Future research in this area continues to focus on developing disease-modifying therapies that go beyond symptomatic relief.

References

Velnacrine as a Positive Control in Cholinesterase Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery for neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—remains a cornerstone of therapeutic strategy. The effective screening of potential cholinesterase inhibitors necessitates the use of reliable positive controls to validate assay performance. Velnacrine, a potent cholinesterase inhibitor, serves as an effective, albeit less common, alternative to more frequently used controls. This guide provides a comprehensive comparison of this compound with other standard positive controls, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their screening campaigns.

Mechanism of Action: The Cholinergic Synapse

Cholinesterase inhibitors exert their effects by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, enhancing cholinergic neurotransmission. Both AChE and BuChE are responsible for the hydrolysis of acetylcholine. While AChE is primarily found in the brain and at neuromuscular junctions, BuChE is more prevalent in glial cells and plasma. The dual inhibition of both enzymes can offer a broader therapeutic window.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh ChAT Choline Choline Choline->ACh ACh_Vesicle ACh Vesicle ACh_Vesicle->ACh Release ACh->ACh_Vesicle Packaging Choline_reuptake Choline ACh->Choline_reuptake Hydrolysis Acetate Acetate ACh->Acetate Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding AChE AChE AChE->Choline_reuptake BuChE BuChE BuChE->Choline_reuptake Choline_reuptake->Choline Reuptake This compound This compound This compound->AChE Inhibition This compound->BuChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction

Diagram 1: Cholinergic Synapse and this compound's Mechanism of Action.

Comparative Inhibitory Activity

This compound, a hydroxylated derivative of tacrine, demonstrates potent inhibition of both AChE and BuChE.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used positive controls. Lower IC50 values indicate greater potency.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
This compound Data not consistently available in cited literatureData not consistently available in cited literature-
Tacrine77[2]69[2]0.90
Donepezil6.7[2]7400[2]1104.48
Rivastigmine4.3[3]37[4]8.60
GalantamineIC50 values vary significantly across studiesIC50 values vary significantly across studies-

Note: IC50 values can vary depending on the enzyme source (e.g., human, electric eel) and assay conditions. The data presented here are for comparative purposes.

Experimental Protocol: Cholinesterase Inhibitor Screening using Ellman's Assay

The most common method for screening cholinesterase inhibitors is the spectrophotometric method developed by Ellman. This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:
  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • This compound (or other positive control)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Assay Workflow:

Ellman_Assay_Workflow A Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Inhibitors) B Add Buffer and DTNB to all wells A->B C Add Test Compound or Positive Control (this compound) B->C D Add Enzyme (AChE or BuChE) C->D E Pre-incubate D->E F Initiate Reaction by adding Substrate (ATCI or BTCI) E->F G Measure Absorbance at 412 nm kinetically F->G H Calculate % Inhibition G->H

Diagram 2: Experimental Workflow for Cholinesterase Inhibitor Screening.
Detailed Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve ATCI or BTCI in the buffer to a final concentration of 10 mM.

    • Prepare a stock solution of AChE or BuChE in the buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare serial dilutions of this compound and test compounds in the buffer.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound or this compound solution at various concentrations. For the control (100% activity), add 10 µL of buffer.

    • Add 10 µL of the AChE or BuChE solution.

    • Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the ATCI or BTCI substrate solution.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound serves as a robust and reliable positive control for cholinesterase inhibitor screening assays. Its dual inhibitory action on both AChE and BuChE makes it a valuable tool for researchers investigating compounds with a broader mechanism of action. While other positive controls like Donepezil and Rivastigmine are more selective for AChE and BuChE respectively, this compound's balanced profile provides a different benchmark for comparison. The choice of a positive control should ultimately align with the specific goals of the screening campaign and the desired selectivity profile of the potential inhibitors. By utilizing the standardized protocols and comparative data presented in this guide, researchers can confidently incorporate this compound into their workflow to ensure the accuracy and validity of their screening results.

References

Comparative Pharmacokinetics of Velnacrine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of Velnacrine and its analogs. The information is presented to facilitate an objective understanding of their performance, supported by available experimental data.

This compound, a reversible cholinesterase inhibitor, was developed as a potential therapeutic agent for Alzheimer's disease. As a hydroxylated derivative of tacrine, its mechanism of action involves inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain. However, concerns over its tolerability, particularly hepatotoxicity, led to the discontinuation of its clinical development. This guide summarizes the available pharmacokinetic data for this compound and compares it with its parent compound, tacrine, and a notable analog, 7-methoxytacrine (7-MEOTA).

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound, Tacrine, and 7-methoxytacrine. It is important to note that comprehensive pharmacokinetic data for this compound, especially specific values for Cmax, Tmax, clearance, and volume of distribution in humans, is limited in publicly available literature.

ParameterThis compoundTacrine7-methoxytacrine (7-MEOTA)SpeciesAdministration Route
Tmax (hours) Rapidly absorbed0.5 - 34HumanOral
-0.3 (18 min)0.37 (22 min)RatIntramuscular
Cmax Dose-related increase-88.22 ± 15.19 ng/mLRatIntramuscular
Half-life (t½) (hours) 1.6 - 6[1]1.59 - 2.918.7 ± 3.9HumanOral
Bioavailability Well absorbed orally<5%Apparent clearance 5x higher orally, suggesting lower bioavailabilityHumanOral
Metabolism Extensively metabolized, primarily via hydroxylation of the tetrahydroaminoacridine ring.[2] Phase II metabolism is not a significant route.[2]Extensively metabolized by cytochrome P450 1A2.[3]---
Excretion Majority of the dose recovered in urine.[2] Approximately 11-30% of the administered dose is excreted as unchanged drug in the urine of healthy elderly subjects.[4]Primarily excreted in urine as mono- and dihydroxylated metabolites and glucuronide conjugates.---

Experimental Protocols

While specific, detailed protocols for the cited studies are not fully available, a general methodology for a pharmacokinetic study of a cholinesterase inhibitor in an animal model, based on common practices, is outlined below.

Representative In Vivo Pharmacokinetic Study Protocol in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and/or female

  • Weight: 200-250 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are typically fasted overnight before dosing.

2. Drug Administration:

  • Oral (p.o.): The compound is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO). A specific dose (e.g., 10 mg/kg) is administered via oral gavage.

  • Intravenous (i.v.): The compound is dissolved in a sterile vehicle suitable for injection (e.g., saline). A specific dose (e.g., 2 mg/kg) is administered as a bolus injection into a tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation of the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Sample Processing and Analysis:

  • Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C).

  • Plasma samples are stored at -80°C until analysis.

  • The concentration of the drug and its potential metabolites in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with pharmacokinetic software (e.g., WinNonlin).

  • Key parameters calculated include: Maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Visualizations

Signaling Pathway

This compound, as a cholinesterase inhibitor, increases acetylcholine levels, which can in turn activate various signaling pathways. One such pathway implicated in the neuroprotective effects of some cholinesterase inhibitors is the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling_Pathway ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR PI3K PI3K nAChR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Survival Neuronal Survival and Growth mTOR->Survival GSK3b->Survival Promotes Apoptosis CREB->Survival

Caption: PI3K/Akt signaling pathway activated by acetylcholine.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Pharmacokinetic_Workflow start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep dosing Drug Administration (Oral or Intravenous) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

References

Velnacrine's Cholinesterase Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a cholinesterase inhibitor is paramount in predicting its therapeutic efficacy and potential side effects. This guide provides a comparative assessment of Velnacrine's selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), benchmarked against established Alzheimer's disease medications: Tacrine, Donepezil, Rivastigmine, and Galantamine.

This compound, a hydroxylated derivative of Tacrine, was developed as a second-generation cholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2] The primary therapeutic target in this context is AChE, the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. However, many cholinesterase inhibitors also interact with BuChE, a related enzyme with a broader substrate specificity and a less defined role in cognitive function. The ratio of AChE to BuChE inhibition is a critical determinant of a drug's overall pharmacological profile.

Comparative Selectivity of Cholinesterase Inhibitors

To contextualize the potential selectivity of this compound, this guide presents a summary of the inhibitory concentrations (IC50) for established cholinesterase inhibitors against both AChE and BuChE. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

The selectivity index (SI), calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, provides a quantitative measure of an inhibitor's preference for AChE. A higher SI value signifies greater selectivity for AChE.

InhibitorAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
This compound Data not availableData not availableData not available
Tacrine 31 (snake venom AChE)[4], 610 (human brain cortex AChE)[5]25.6 (human serum BuChE)[4]~0.83 (based on snake venom/human serum data)
Donepezil 340 (human brain cortex AChE)[5]530 (human brain cortex BuChE)[5]~1.56
Rivastigmine 5100 (human brain cortex AChE)[5]3500 (human brain cortex BuChE)[5]~0.69
Galantamine 5130 (human brain cortex AChE)[5]Data not determined in the same study[5]Data not available from this source

Note: IC50 values can vary depending on the enzyme source and experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

The therapeutic effect of cholinesterase inhibitors like this compound is based on their ability to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The following diagram illustrates this signaling pathway and the mechanism of inhibition.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Choline Choline ChAT Choline Acetyltransferase Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis Choline_Metabolite Choline AChE->Choline_Metabolite Acetate Acetate AChE->Acetate Choline_Uptake Choline Transporter Choline_Uptake->Choline Choline_Metabolite->Choline_Uptake Reuptake ACh_Receptor Acetylcholine Receptor Signal_Transduction Signal Transduction This compound This compound

Cholinergic Neurotransmission and Inhibition by this compound.

Experimental Protocols

The determination of IC50 values for cholinesterase inhibitors is a standard in vitro assay. The following provides a generalized experimental protocol based on the widely used Ellman's method.

Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of AChE or BuChE activity.

Materials:

  • Purified acetylcholinesterase (from electric eel or human erythrocytes)

  • Purified butyrylcholinesterase (from equine serum or human plasma)

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test inhibitor (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzymes, substrates, DTNB, and inhibitors in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • A specific concentration of the inhibitor (a serial dilution is performed to test a range of concentrations)

    • Enzyme solution (AChE or BuChE)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (ATCh for AChE or BTCh for BuChE) to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The change in absorbance over time is proportional to the enzyme activity. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that produces 50% inhibition.

The following diagram outlines the experimental workflow for determining cholinesterase inhibition.

Cholinesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) Serial_Dilutions Perform Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate: Buffer, DTNB, Inhibitor, Enzyme Serial_Dilutions->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Add_Substrate Add Substrate (ATCh or BTCh) Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Experimental Workflow for Determining Cholinesterase Inhibition.

Conclusion

While a definitive quantitative assessment of this compound's selectivity for AChE over BuChE is hampered by the lack of specific IC50 data in the public domain, its structural similarity to the non-selective inhibitor Tacrine suggests that it may also exhibit a low selectivity profile. In contrast, drugs like Donepezil show a higher preference for AChE. The experimental protocol outlined provides a standardized method for researchers to determine these crucial parameters for novel cholinesterase inhibitors, enabling a more informed drug development process. Further experimental investigation is required to definitively characterize the selectivity profile of this compound and its potential therapeutic implications.

References

Velnacrine's Cognitive Impact in Alzheimer's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Velnacrine's efficacy in improving cognitive function in Alzheimer's disease, as measured by the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog). The performance of this compound is benchmarked against other prominent Alzheimer's treatments, supported by data from pivotal clinical trials.

This compound, a cholinesterase inhibitor, demonstrated a modest but statistically significant improvement in cognitive function in patients with mild-to-severe Alzheimer's disease. Clinical trials have shown that patients treated with this compound experienced a greater improvement in ADAS-Cog scores compared to those who received a placebo. Notably, one study reported that patients on the highest dose of this compound showed an average improvement of 4.1 points on the ADAS-Cog scale. However, the use of this compound has been associated with a significant risk of liver toxicity, which has limited its clinical application.

Comparative Efficacy on ADAS-Cog

The following table summarizes the performance of this compound and other Alzheimer's disease treatments on the ADAS-Cog scale, based on data from various clinical trials. A negative change from baseline indicates an improvement in cognitive function.

DrugDosageTreatment DurationPatient PopulationMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Drug-Placebo DifferenceKey Adverse Events
This compound Up to 225 mg/day6 weeksMild to Severe AD-4.1 (highest dose)WorseningSignificant (p < 0.001)Elevated liver transaminases (29%)
Donepezil 5-10 mg/day24 weeksMild to Moderate AD-2.8 to -3.1Worsening2.8 to 3.1 pointsNausea, diarrhea, insomnia
Rivastigmine 6-12 mg/day (oral)26 weeksMild to Moderate AD-0.2 to -1.2+2.83.0 to 4.0 pointsNausea, vomiting, diarrhea
Galantamine 16-24 mg/day5-6 monthsMild to Moderate AD-1.5 to -1.8+1.8 to +2.23.3 to 4.0 pointsNausea, vomiting, diarrhea
Memantine 20 mg/day24-28 weeksModerate to Severe AD-0.4 to -0.8+1.1Significant (p < 0.01)Dizziness, headache, confusion

Experimental Protocols

The clinical trials cited in this guide predominantly followed a randomized, double-blind, placebo-controlled design. Below is a generalized overview of the experimental protocols employed.

Patient Population

Inclusion criteria for most trials included patients aged 50 and older with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria. The severity of dementia was typically in the mild to moderate range, as determined by Mini-Mental State Examination (MMSE) scores (e.g., between 10 and 26).

Exclusion criteria commonly involved a history of other neurological or psychiatric disorders that could significantly contribute to cognitive impairment, recent use of other investigational drugs, and clinically significant systemic diseases.

Study Design and Endpoints

Participants were randomly assigned to receive either the investigational drug or a placebo. The primary efficacy endpoint was the change from baseline in the ADAS-Cog score at the end of the treatment period. The ADAS-Cog is a standardized assessment tool that evaluates memory, language, and praxis.

Statistical Analysis

The primary statistical analysis typically involved an analysis of covariance (ANCOVA) on the change from baseline in ADAS-Cog scores, with treatment and study center as factors and the baseline ADAS-Cog score as a covariate. Both intent-to-treat (ITT) and observed case (OC) analyses were often performed.

Visualizing the Clinical Trial Workflow

The following diagram illustrates the typical workflow of a clinical trial designed to evaluate the efficacy of a new drug for Alzheimer's disease.

screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (ADAS-Cog, MMSE, etc.) screening->baseline randomization Randomization baseline->randomization treatment Treatment Group (Investigational Drug) randomization->treatment Arm 1 placebo Placebo Group (Control) randomization->placebo Arm 2 followup_treatment Follow-up Assessments (e.g., Weeks 6, 12, 24) treatment->followup_treatment followup_placebo Follow-up Assessments (e.g., Weeks 6, 12, 24) placebo->followup_placebo end_of_study End of Study (Final Assessments) followup_treatment->end_of_study followup_placebo->end_of_study data_analysis Data Analysis (ITT, OC, ANCOVA) end_of_study->data_analysis results Efficacy & Safety Results data_analysis->results

Typical Alzheimer's Disease Clinical Trial Workflow

Safety Operating Guide

Safe Disposal of Velnacrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Velnacrine, a potent acetylcholinesterase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential information on the operational and disposal plans for this compound, in line with general best practices for pharmaceutical and chemical waste management in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a detailed SDS was not found in the immediate search, general safety protocols for handling acetylcholinesterase inhibitors should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Use chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2]

  • In case of dust formation, use a NIOSH-approved respirator.[3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[2]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.

This compound Disposal Protocol

The disposal of this compound, as with any investigational medication, must comply with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[4][5] Research laboratories are responsible for the proper management of the waste they generate.[4][6]

Step 1: Classification of this compound Waste

The first step is to determine if the this compound waste is considered hazardous. This involves consulting your institution's Environmental Health and Safety (EHS) office. They can assist in classifying the waste according to federal, state, and local regulations.

Step 2: Segregation and Storage

Proper segregation of chemical waste is crucial.[7]

  • Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated lab consumables like gloves and weigh boats) in a designated, properly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS guidelines.

  • Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[6][8]

All waste containers must be clearly labeled with the contents, including the name "this compound," and any associated hazards.

Step 3: Disposal Procedure

The designated disposal route will depend on the classification of the waste.

  • Hazardous Waste: If classified as hazardous, the waste must be managed by a licensed hazardous waste disposal service.[8] Your institution's EHS office will coordinate the pickup and disposal.

  • Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, it may be acceptable to dispose of it through a medical waste incinerator.[5] Again, this must be done in accordance with institutional and regulatory guidelines.

Never dispose of this compound down the drain or in the regular trash. [6]

Summary of Key Disposal and Safety Information

Consideration Guideline Primary Reference
Regulatory Compliance Disposal must adhere to RCRA, EPA, state, and local regulations.[4][8]
Personal Protective Equipment Wear gloves, safety glasses, and a lab coat. Use a respirator if dust is present.[1][2]
Waste Segregation Keep this compound waste separate from other chemical and general lab waste.[7][9]
Container Labeling Clearly label all waste containers with the chemical name and hazard information.[7]
Disposal Route Contact your institution's Environmental Health and Safety (EHS) office to determine the proper disposal pathway (hazardous waste vendor or incineration).[5]
Spill Management In case of a spill, absorb the material with an inert binder, decontaminate the surface, and dispose of the contaminated materials as hazardous waste.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated classify Classify Waste (Consult EHS/SDS) start->classify segregate Segregate Waste (Solid, Liquid, Sharps) classify->segregate label_container Label Container Correctly segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs non_haz Non-Hazardous? contact_ehs->non_haz If Non-Hazardous haz Hazardous? contact_ehs->haz If Hazardous disposal Professional Disposal (Incineration or Hazardous Waste Vendor) non_haz->disposal Yes haz->disposal Yes

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Essential Safety and Logistics for Handling Velnacrine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The cornerstone of safe handling of any potentially hazardous compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling Velnacrine, based on general guidelines for hazardous drugs.[3][4][5]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile gloves (double gloving recommended)Prevents dermal absorption, which is a primary route of exposure for many hazardous drugs.[5] Double gloving provides an additional layer of protection.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination. The solid front and cuffed sleeves minimize the potential for exposure.[3]
Eye Protection Safety goggles or a full-face shieldProtects eyes from splashes or aerosols that may be generated during handling.[3][5]
Respiratory Protection N95 or higher-rated respiratorRecommended when there is a risk of generating aerosols or handling the compound outside of a containment device.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the laboratory.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal prep_area Designate Handling Area gather_ppe Assemble and Don PPE prep_area->gather_ppe prep_this compound Prepare this compound in a Ventilated Enclosure gather_ppe->prep_this compound conduct_experiment Conduct Experiment prep_this compound->conduct_experiment clean_spill Clean Spills Immediately conduct_experiment->clean_spill If spill occurs decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces doff_ppe Doff and Dispose of PPE decontaminate_surfaces->doff_ppe dispose_waste Dispose of this compound Waste doff_ppe->dispose_waste

This compound Handling Workflow

Experimental Protocols: Step-by-Step Guidance

Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

  • Assemble all necessary PPE as outlined in the table above.

  • Don PPE in the correct order: gown, shoe covers, inner gloves, eye protection, respirator (if needed), and outer gloves.

  • Prepare this compound within the designated ventilated enclosure to minimize inhalation exposure.

Handling:

  • Conduct all experimental procedures involving this compound within the designated and controlled area.

  • Avoid skin contact at all times. If contact occurs, immediately wash the affected area with soap and water.

  • In the event of a spill, follow established laboratory spill cleanup procedures for hazardous materials. A spill kit should be readily available.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.[6]
Contaminated PPE All disposable PPE (gloves, gown, shoe covers) should be considered contaminated and disposed of as hazardous waste.[3]
Contaminated Labware Disposable labware should be disposed of as hazardous waste. Reusable labware must be decontaminated using a validated procedure before washing.
Empty Vials Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed vial can then be disposed of in the regular trash.

It is imperative that all personnel handling this compound receive training on these procedures and are familiar with the location and use of safety equipment, including emergency showers and eyewash stations. By adhering to these guidelines, laboratories can foster a culture of safety and minimize the risks associated with this potent compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Velnacrine
Reactant of Route 2
Velnacrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.